Product packaging for Dorsomorphin dihydrochloride(Cat. No.:)

Dorsomorphin dihydrochloride

Cat. No.: B560671
M. Wt: 472.4 g/mol
InChI Key: RJDVIJJQKMGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dorsomorphin (hydrochloride) is a potent, reversible inhibitor of AMP kinase (AMPK;  Ki = 109 nM) that does not exhibit significant activity on structurally related kinases, including ZAPK, SYK, PKCθ, PKA, and JAK3.1 Dorsomorphin can also dose-dependently inhibit the bone morphogenetic protein type 1 receptors ACTR-I (ALK2), BMPR-IA (ALK3), and BMPR-IB (ALK6). Independent of AMPK inhibition, dorsomorphin, at 10 μM, has additionally been shown to downregulate the Akt/mTOR pathway to induce autophagy in U251 human glioma cells.> Dorsomorphin dihydrochloride is a potent and selective AMPK inhibitor, that is competitive with ATP, with Ki of 109±16 nM in the absence of AMP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27Cl2N5O B560671 Dorsomorphin dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVIJJQKMGPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of Dorsomorphin Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin dihydrochloride, also widely known as Compound C, has emerged as a pivotal chemical tool in cellular biology and a progenitor for the development of more selective kinase inhibitors. Its discovery marked a significant advancement in the study of cellular signaling, providing researchers with the first small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. This technical guide delves into the discovery, history, and foundational experimental work that established Dorsomorphin as a dual inhibitor of BMP receptors and AMP-activated protein kinase (AMPK).

The Genesis: A Zebrafish Phenotypic Screen

The story of Dorsomorphin begins with an innovative in vivo phenotypic screen utilizing zebrafish (Danio rerio) embryos. Recognizing the highly conserved nature of developmental signaling pathways between zebrafish and mammals, researchers sought to identify small molecules that could perturb embryonic development, thereby revealing their mechanism of action. The screen was designed to find compounds that disrupt the establishment of the dorsoventral (back-to-belly) body axis, a process critically regulated by the BMP signaling pathway.[1][2][3]

Experimental Protocol: Zebrafish Dorsoventral Axis Screen

Objective: To identify small molecules that alter the normal development of the zebrafish dorsoventral axis.

Methodology:

  • Embryo Collection and Arraying: Wild-type zebrafish embryos were collected after natural spawning and arrayed in 96-well plates, with several embryos per well, in embryo medium.[4]

  • Compound Treatment: A library of diverse small molecules was added to the wells at the blastula stage of development (approximately 3 hours post-fertilization).

  • Phenotypic Observation: Embryos were incubated at 28.5°C and observed at 24-36 hours post-fertilization for morphological changes, particularly those indicative of altered dorsoventral patterning.

  • Identification of "Dorsomorphin": One compound, later named "Dorsomorphin," consistently produced a "dorsalized" phenotype.[1] This phenotype was characterized by an expansion of dorsal structures and a reduction or absence of ventral structures, mimicking the phenotype of zebrafish with genetic mutations in the BMP signaling pathway.[3][5]

Experimental Workflow: Zebrafish Phenotypic Screen

G cluster_0 Zebrafish Embryo Preparation cluster_1 Small Molecule Screening cluster_2 Phenotypic Analysis Zebrafish_Mating Adult Zebrafish Mating Embryo_Collection Embryo Collection Zebrafish_Mating->Embryo_Collection Embryo_Arraying Arraying Embryos in 96-well Plates Embryo_Collection->Embryo_Arraying Compound_Addition Addition of Compounds to Wells Embryo_Arraying->Compound_Addition Compound_Library Small Molecule Library Compound_Library->Compound_Addition Incubation Incubation at 28.5°C Compound_Addition->Incubation Phenotypic_Observation Microscopic Observation of Embryos Incubation->Phenotypic_Observation Dorsalized_Phenotype Identification of Dorsalized Phenotype Phenotypic_Observation->Dorsalized_Phenotype Hit_Compound Identification of Dorsomorphin Dorsalized_Phenotype->Hit_Compound

Caption: Workflow of the zebrafish phenotypic screen leading to Dorsomorphin's discovery.

Unraveling the Mechanism: Inhibition of BMP Signaling

The striking dorsalized phenotype induced by Dorsomorphin strongly suggested its role as an inhibitor of the BMP signaling pathway. Subsequent in vitro studies in mammalian cells confirmed this hypothesis and elucidated its mechanism of action.

Key Experiments in Characterizing BMP Inhibition

1. Inhibition of SMAD1/5/8 Phosphorylation:

The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Western blot analysis was a key technique used to demonstrate that Dorsomorphin blocks this critical step.

Objective: To determine the effect of Dorsomorphin on BMP-induced phosphorylation of SMAD1/5/8.

Cell Line: Murine myoblast cell line (C2C12) is a commonly used model as they differentiate into osteoblasts in response to BMP stimulation.[6][7]

Methodology:

  • Cell Culture and Starvation: C2C12 cells were cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.[6]

  • Inhibitor Pre-treatment: Cells were pre-incubated with varying concentrations of Dorsomorphin or vehicle control (DMSO) for 30-60 minutes.[6][8]

  • BMP Stimulation: Recombinant BMP4 (or other BMP ligands) was added to the culture medium to stimulate the signaling pathway.[6][8]

  • Cell Lysis and Protein Quantification: After a short incubation period (e.g., 60 minutes), cells were lysed, and total protein concentration was determined.[6]

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).[6][8]

  • Detection: An appropriate HRP-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.[9]

Results: These experiments demonstrated that Dorsomorphin potently inhibited BMP4-induced phosphorylation of SMAD1/5/8 in a dose-dependent manner.[8]

2. Inhibition of BMP-induced Osteoblast Differentiation:

To assess the functional consequence of BMP signaling inhibition, researchers utilized an in vitro osteoblast differentiation assay.

Objective: To measure the effect of Dorsomorphin on BMP-induced osteogenic differentiation.

Cell Line: C2C12 cells.

Methodology:

  • Cell Seeding and Treatment: C2C12 cells were seeded in multi-well plates and treated with BMP4 in the presence or absence of Dorsomorphin.

  • Differentiation Period: The cells were cultured for several days (typically 3-5 days) to allow for osteogenic differentiation.[10][11]

  • Cell Lysis: Cells were washed with PBS and then lysed.

  • ALP Activity Measurement: The cell lysates were incubated with a chromogenic alkaline phosphatase substrate, such as p-nitrophenyl phosphate (pNPP). The conversion of pNPP to p-nitrophenol was measured spectrophotometrically at 405 nm.

  • Normalization: ALP activity was typically normalized to the total protein content of the cell lysate.

Results: Dorsomorphin was shown to significantly inhibit BMP4-induced alkaline phosphatase activity, confirming its ability to block a key functional outcome of BMP signaling.

BMP Signaling Pathway and the Action of Dorsomorphin

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular BMP_Ligand BMP Ligand (e.g., BMP4) TypeII_Receptor Type II BMP Receptor (e.g., BMPR2) BMP_Ligand->TypeII_Receptor Binds TypeI_Receptor Type I BMP Receptor (ALK2, ALK3, ALK6) TypeII_Receptor->TypeI_Receptor Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_Receptor->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates Dorsomorphin Dorsomorphin Dorsomorphin->TypeI_Receptor Inhibits Kinase Activity

Caption: Dorsomorphin inhibits the BMP signaling pathway by targeting Type I receptors.

A Second Target Revealed: AMP-activated Protein Kinase (AMPK)

Further investigations into the kinase selectivity of Dorsomorphin revealed a second, potent target: AMP-activated protein kinase (AMPK). This discovery was significant as it positioned Dorsomorphin as a dual inhibitor and highlighted the importance of comprehensive kinase profiling.

Experimental Protocol: In Vitro AMPK Activity Assay

Objective: To determine the inhibitory activity of Dorsomorphin against AMPK.

Methodology:

  • Enzyme and Substrate Preparation: Purified, active AMPK enzyme and a synthetic peptide substrate, often the "SAMS" peptide (HMRSAMSGLHLVKRR), which is derived from acetyl-CoA carboxylase (ACC), are used.[12][13][14]

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled with ³²P or ³³P), MgCl₂, and the SAMS peptide.[12]

  • Inhibitor Addition: Dorsomorphin at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of the AMPK enzyme and incubated at 30°C for a defined period.

  • Stopping the Reaction and Measuring Activity: The reaction is stopped, and the amount of phosphorylated SAMS peptide is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.[12] Non-radioactive methods, such as ELISA-based assays, have also been developed.[15][16]

Results: These assays revealed that Dorsomorphin is a potent, ATP-competitive inhibitor of AMPK with a Ki (inhibition constant) of 109 nM.[2][17]

AMPK Signaling Pathway and the Action of Dorsomorphin

Caption: Dorsomorphin inhibits the AMPK signaling pathway by competing with ATP.

Quantitative Analysis of Dorsomorphin's Kinase Inhibition

A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity across a panel of kinases. The following table summarizes key inhibitory constants for Dorsomorphin against its primary targets and other related kinases.

Kinase TargetInhibition Value (IC50/Ki)Assay TypeReference
AMPK Ki = 109 nMIn vitro kinase assay[2][17]
ALK2 (BMPR-I) IC50 = 148.1 nMIn vitro kinase assay[18]
ALK3 (BMPR-IA) ---
ALK6 (BMPR-IB) ---
VEGFR2 (KDR) IC50 = 25.1 nMIn vitro kinase assay[18]
ALK5 (TGFβR-I) IC50 = 10,760 nMIn vitro kinase assay[18]
ZAPK No significant inhibitionIn vitro kinase assay[2]
SYK No significant inhibitionIn vitro kinase assay[2]
PKCθ No significant inhibitionIn vitro kinase assay[2]
PKA No significant inhibitionIn vitro kinase assay[2]
JAK3 No significant inhibitionIn vitro kinase assay[2]

Note: Specific IC50 values for ALK3 and ALK6 are not as consistently reported in initial characterization studies but are known to be inhibited by Dorsomorphin.

Off-Target Effects and the Dawn of More Selective Inhibitors

While Dorsomorphin proved to be a valuable research tool, its inhibitory activity against both BMP and AMPK, as well as its newly discovered potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighted the need for more selective compounds.[13][18][19] This led to structure-activity relationship (SAR) studies, where the chemical structure of Dorsomorphin was systematically modified to improve its selectivity.[13][18][19] These efforts resulted in the development of second-generation inhibitors, such as DMH1, which exhibits high selectivity for BMP receptors over AMPK and VEGFR2.[20]

Conclusion

The discovery of this compound through a clever zebrafish phenotypic screen represents a landmark in chemical genetics. Its subsequent characterization as the first small molecule inhibitor of BMP signaling, and later as a potent AMPK inhibitor, has provided invaluable insights into these critical cellular pathways. While its polypharmacology necessitates careful interpretation of experimental results, the journey of Dorsomorphin from a hit in a developmental screen to a widely used research tool and a scaffold for the development of more selective inhibitors underscores the power of phenotype-driven drug discovery and the importance of rigorous mechanistic and selectivity profiling.

References

Dorsomorphin as a Potent AMPK Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, has been widely utilized in cellular and molecular biology research as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism, making it a key target in various physiological and pathological processes. This technical guide provides a comprehensive overview of Dorsomorphin's function as an AMPK inhibitor, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a critical discussion of its off-target effects.

Mechanism of Action and Selectivity

Dorsomorphin exerts its inhibitory effect on AMPK by competing with ATP for binding to the kinase domain of the catalytic α subunit.[1][2][3] This competition prevents the phosphorylation of downstream targets of AMPK, thereby blocking its signaling cascade. Dorsomorphin exhibits a high affinity for AMPK, with a reported inhibition constant (Ki) of 109 nM in the absence of AMP.[2][3][4][5]

While Dorsomorphin is a potent AMPK inhibitor, it also displays a degree of selectivity. Studies have shown that it does not significantly inhibit several other structurally related kinases at concentrations where it effectively blocks AMPK. These include ZAPK (ZAP-70-associated protein kinase), SYK (spleen tyrosine kinase), PKCθ (protein kinase C theta), PKA (protein kinase A), and JAK3 (Janus kinase 3).[4][5] However, it is crucial to note that Dorsomorphin possesses significant off-target activities, which will be discussed in a later section.

Data Presentation: Quantitative Inhibitory Data

The inhibitory potency of Dorsomorphin has been quantified across various targets and cell lines. The following tables summarize these findings for easy comparison.

Table 1: Inhibitory Activity of Dorsomorphin against Kinases

Target KinaseInhibition Constant (Ki)IC50
AMPK109 nM[2][3][4][5]234.6 nM[1]
ALK2/BMPR-I148 nM
KDR/VEGFR225.1 nM

Table 2: Cytotoxic Effects of Dorsomorphin (IC50) in Various Cell Lines

Cell LineCancer TypeIC50
92-1Uveal Melanoma6.526 µM[6][7]
MP46Uveal Melanoma10.13 µM[6][7]
OMM2.5Uveal Melanoma31.45 µM[6][7]
Mel270Uveal Melanoma8.39 µM[6][7]
HeLaCervical Cancer10.71 μM[6]
HCT116Colorectal Carcinoma11.34 μM[6]
A2780Ovarian Cancer0.9 μM (EC50)[6]
MCF-7Breast Cancer4.9 μM (EC50)[6]

Signaling Pathways and Off-Target Effects

A thorough understanding of the signaling pathways affected by Dorsomorphin is essential for accurate interpretation of experimental results.

AMPK Signaling Pathway

The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by Dorsomorphin.

AMPK_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effectors High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CAMKK2 CAMKK2 CAMKK2->AMPK phosphorylates (Thr172) ACC ACC (Fatty Acid Synthesis) AMPK->ACC inhibits ULK1 ULK1 (Autophagy) AMPK->ULK1 activates mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 inhibits Dorsomorphin Dorsomorphin Dorsomorphin->AMPK inhibits

AMPK signaling pathway and Dorsomorphin's point of inhibition.
Off-Target Effects of Dorsomorphin

It is critical for researchers to be aware of Dorsomorphin's significant off-target effects, primarily its inhibition of Bone Morphogenetic Protein (BMP) type I receptors and Vascular Endothelial Growth Factor (VEGF) receptor 2.[8][9][10][11][12]

Off_Target_Effects cluster_bmp BMP Signaling cluster_vegf VEGF Signaling Dorsomorphin Dorsomorphin BMPRI BMPR-I (ALK2, ALK3, ALK6) Dorsomorphin->BMPRI inhibits VEGFR2 VEGFR2 (KDR) Dorsomorphin->VEGFR2 inhibits BMP_Ligand BMP Ligand BMPRII BMPR-II BMP_Ligand->BMPRII BMPRII->BMPRI activates SMAD SMAD 1/5/8 BMPRI->SMAD phosphorylates Gene_Transcription Gene Transcription SMAD->Gene_Transcription VEGF_Ligand VEGF Ligand VEGF_Ligand->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Off-target signaling pathways inhibited by Dorsomorphin.

Experimental Protocols

The following are detailed methodologies for key experiments involving Dorsomorphin.

In Vitro AMPK Kinase Assay

This assay measures the direct inhibitory effect of Dorsomorphin on AMPK activity.

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1)

  • SAMS peptide (a synthetic substrate for AMPK)

  • [γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit

  • Assay buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.8 mM DTT)

  • Dorsomorphin stock solution (in DMSO)

  • Microplate suitable for the chosen detection method

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 100 µM AMP, and 50 µM SAMS peptide.

  • Add varying concentrations of Dorsomorphin or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding 100 µM ATP (containing [γ-³²P]ATP if using the radioactive method) and the recombinant AMPK enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding phosphoric acid for radioactive assays).

  • Quantify the phosphorylation of the SAMS peptide using an appropriate method (e.g., scintillation counting or luminescence measurement).

  • Calculate the percentage of inhibition for each Dorsomorphin concentration and determine the IC50 value.

Western Blot Analysis of AMPK Inhibition in Cells

This protocol is used to assess the effect of Dorsomorphin on the phosphorylation status of AMPK and its downstream targets in a cellular context.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, HeLa cells)

  • Cell culture medium and supplements

  • Dorsomorphin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with Dorsomorphin at various concentrations (e.g., 1-20 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This assay measures the effect of Dorsomorphin on cell proliferation and cytotoxicity.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Dorsomorphin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.[13]

  • Allow cells to adhere overnight.

  • Treat the cells with a range of Dorsomorphin concentrations for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14][15][16]

  • Add the solubilization solution to dissolve the formazan crystals.[14][15][16]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V) Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by Dorsomorphin.

Materials:

  • Cell line of interest

  • Dorsomorphin

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Dorsomorphin for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.[17][18]

  • Add Annexin V-FITC and PI to the cell suspension.[17][18]

  • Incubate the cells in the dark at room temperature for 15 minutes.[17][18]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Dorsomorphin.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimentation cluster_analysis Data Analysis and Interpretation Hypothesis Formulate Hypothesis Cell_Line_Selection Select Cell Line Hypothesis->Cell_Line_Selection Dose_Response Determine Dose-Response and Time-Course Cell_Line_Selection->Dose_Response Cell_Culture Cell Culture and Treatment with Dorsomorphin Dose_Response->Cell_Culture Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Cell_Culture->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Western Blot, MTT, Apoptosis) Cell_Culture->Cellular_Assay Data_Collection Data Collection Biochemical_Assay->Data_Collection Cellular_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

A generalized workflow for studying Dorsomorphin's effects.

Conclusion and Critical Considerations

References

Dorsomorphin as a BMP Type I Receptor Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dorsomorphin, a potent and selective small molecule inhibitor, has emerged as a critical tool in the study of Bone Morphogenetic Protein (BMP) signaling. By targeting the ATP-binding pocket of BMP type I receptors, specifically ALK2, ALK3, and ALK6, Dorsomorphin effectively blocks the initiation of the BMP signaling cascade. This inhibition prevents the phosphorylation of downstream effectors, primarily SMAD1/5/8, thereby modulating a wide array of cellular processes including embryonic development, cell differentiation, and tissue homeostasis. This technical guide provides an in-depth overview of Dorsomorphin's mechanism of action, its chemical properties, quantitative efficacy, and detailed experimental protocols for its application in research settings.

Introduction to Dorsomorphin

Dorsomorphin, also known as Compound C, is a pyrazolopyrimidine derivative that was initially identified in a chemical screen for compounds that perturb dorsoventral axis formation in zebrafish embryos, a process heavily reliant on BMP signaling gradients[1][2][3]. Its ability to induce dorsalization pointed towards its function as a BMP signaling antagonist[1][3]. Subsequent studies have elucidated its mechanism as a reversible and ATP-competitive inhibitor of the kinase activity of BMP type I receptors[4][5][6].

Chemical and Physical Properties

PropertyValue
IUPAC Name 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine[4]
Molecular Formula C₂₄H₂₅N₅O[4][7]
Molecular Weight 399.49 g/mol [4][6]
CAS Number 866405-64-3[4][7]
Solubility Soluble in DMSO[8][9][10]
Appearance Powder[9]

Mechanism of Action: Inhibition of BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of biological processes[11][12][13]. The signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface[11][12][14]. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor[12]. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8[1][11][15]. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes[11][15].

Dorsomorphin exerts its inhibitory effect by selectively targeting the kinase domain of BMP type I receptors, namely ALK2, ALK3, and ALK6[1][2][16]. By competing with ATP for binding to these receptors, Dorsomorphin prevents the phosphorylation of SMAD1/5/8, thereby halting the downstream signaling cascade[1][2]. This selective inhibition allows for the precise dissection of BMP-mediated cellular events.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) P SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 P p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6)

Quantitative Data: Inhibitory Activity of Dorsomorphin

Dorsomorphin exhibits potent and selective inhibition of BMP type I receptors. The half-maximal inhibitory concentration (IC50) values vary depending on the specific receptor and the assay conditions.

Target KinaseIC50 (nM)Assay TypeReference
ALK2 (BMPR-IA) 107.9In vitro kinase assay[17]
ALK3 (BMPR-IB) ~500 (in cells)Cell-based reporter assay[18]
ALK6 (BMPR-II) ~5000 (in cells)Cell-based reporter assay[18]
AMPK 109 (Ki)Cell-free assay[5][6][7]
VEGFR2 (KDR) 25.1In vitro kinase assay[17]

Note: IC50 values can vary between different studies and experimental setups.

Experimental Protocols

Inhibition of BMP-induced SMAD1/5/8 Phosphorylation in Cell Culture

This protocol describes a typical experiment to assess the inhibitory effect of Dorsomorphin on BMP-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.

Materials:

  • C2C12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human BMP2 or BMP4

  • Dorsomorphin

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-GAPDH or β-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Starvation: Once confluent, starve the cells in serum-free DMEM for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare a stock solution of Dorsomorphin in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., a dose-response range from 0.1 to 10 µM). Add the Dorsomorphin solutions or vehicle (DMSO) to the cells and incubate for 30-60 minutes at 37°C.

  • BMP Stimulation: Add recombinant BMP ligand (e.g., 50 ng/mL BMP4) to the wells and incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-SMAD1/5/8, total SMAD1, and a loading control (GAPDH or β-tubulin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 and loading control signals.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Serum Starvation Serum Starvation Cell Seeding->Serum Starvation Dorsomorphin Pre-incubation Dorsomorphin Pre-incubation Serum Starvation->Dorsomorphin Pre-incubation BMP Stimulation BMP Stimulation Dorsomorphin Pre-incubation->BMP Stimulation Cell Lysis Cell Lysis BMP Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Applications in Research and Drug Development

Dorsomorphin's ability to selectively inhibit BMP signaling has made it an invaluable tool in various research areas:

  • Developmental Biology: Dorsomorphin is widely used to study the role of BMP signaling in embryonic patterning, organogenesis, and cell fate determination[1][2][18][19].

  • Stem Cell Research: It is instrumental in directing the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes and neural precursors, by modulating the BMP pathway[7][20][21][22][23][24].

  • Cancer Research: The role of BMP signaling in cancer is complex, and Dorsomorphin is used to investigate its involvement in tumor growth, metastasis, and apoptosis[25][26][27].

  • Disease Modeling: Dorsomorphin aids in the study of diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva and certain vascular disorders.

Off-Target Effects and Considerations

While Dorsomorphin is a selective inhibitor of BMP type I receptors, it is also known to inhibit AMP-activated protein kinase (AMPK)[5][6][7]. This off-target effect should be considered when interpreting experimental results. For studies requiring higher specificity for BMP receptors, derivatives of Dorsomorphin with improved selectivity profiles, such as LDN-193189, are available[16][28][29].

Conclusion

Dorsomorphin is a cornerstone small molecule for investigating the multifaceted roles of the BMP signaling pathway. Its well-characterized mechanism of action, coupled with its commercial availability, provides researchers with a powerful tool to modulate BMP-dependent processes in a controlled manner. A thorough understanding of its inhibitory profile, including potential off-target effects, is crucial for the rigorous design and interpretation of experiments. As research into the complexities of BMP signaling continues, Dorsomorphin and its derivatives will undoubtedly remain at the forefront of discovery in both basic science and therapeutic development.

References

Dorsomorphin Dihydrochloride: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with a pivotal role in cellular signaling research. Initially identified for its ability to perturb dorsoventral axis formation in zebrafish embryos, it has since been elucidated as a potent, ATP-competitive inhibitor of both AMP-activated protein kinase (AMPK) and Type I bone morphogenetic protein (BMP) receptors.[1] This dual activity makes it an invaluable tool for dissecting the intricate signaling pathways governed by these two key cellular regulators. This technical guide provides an in-depth overview of the chemical structure, properties, and biological actions of Dorsomorphin dihydrochloride, complete with detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt form of Dorsomorphin, which enhances its solubility in aqueous solutions. The fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride[2][3]
Synonyms Compound C dihydrochloride, BML-275 dihydrochloride[2][4][5]
CAS Number 1219168-18-9[5]
Molecular Formula C₂₄H₂₅N₅O · 2HCl[2][3][5]
Molecular Weight 472.41 g/mol [5]
Appearance Light yellow to yellow solid[1]
Purity ≥97%[5]
Solubility Soluble in water (to 100 mM), DMSO (to 20 mM with gentle warming), and PBS (pH 7.2) (approx. 1 mg/ml).[3][5]
Storage Store at -20°C, desiccated.[1][3]

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases.

Inhibition of AMP-activated Protein Kinase (AMPK)

Dorsomorphin is a potent and reversible inhibitor of AMPK, a central regulator of cellular energy homeostasis.[6] It exhibits a high degree of selectivity for AMPK over other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[7]

Inhibition of Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin also functions as a potent inhibitor of the BMP signaling pathway by targeting the Type I BMP receptors: ALK2 (Activin A receptor, type I), ALK3 (BMP receptor, type IA), and ALK6 (BMP receptor, type IB).[4][8] This inhibition prevents the phosphorylation of downstream mediators, SMAD1, SMAD5, and SMAD8, thereby blocking the transduction of the BMP signal.[1]

Table 2: Quantitative Inhibition Data for Dorsomorphin

TargetInhibition MetricValueReference(s)
AMPK Kᵢ109 nM[4][7]
BMP Signaling (BMP4-induced p-SMAD phosphorylation) IC₅₀0.47 µM[9]
ALK2 (in vitro kinase assay) IC₅₀148.1 nM[10]
KDR (VEGFR2) (in vitro kinase assay) IC₅₀25.1 nM[10]
HeLa cells (cell viability) IC₅₀10.71 µM[11]
HCT116 cells (cell viability) IC₅₀11.34 µM[11]

Signaling Pathway Visualization

The inhibitory action of Dorsomorphin on the BMP signaling pathway can be visualized as follows:

BMP_Signaling_Inhibition cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII Binds BMPRI BMP Type I Receptor (ALK2/3/6) BMPRII->BMPRI Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPRI->SMAD158 Phosphorylates Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->BMPRI Inhibits pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Transcription Target Gene Transcription Complex->Transcription Regulates Nucleus Nucleus

Caption: Inhibition of the canonical BMP signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro AMPK Kinase Assay

This protocol is for determining the inhibitory activity of Dorsomorphin against partially purified AMPK.

Materials:

  • Partially purified liver AMPK (e.g., from Sprague-Dawley rats)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)

  • AMP solution (100 µM)

  • ATP solution (100 µM)

  • [γ-³³P]ATP

  • SAMS peptide substrate (50 µM)

  • 1% Phosphoric acid (H₃PO₄)

  • 96-well MultiScreen plates

Procedure:

  • Prepare a 100 µl reaction mixture containing the reaction buffer, 100 µM AMP, 100 µM ATP (spiked with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide.[9]

  • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.

  • Initiate the reaction by adding the partially purified AMPK enzyme.

  • Incubate the reaction at 30°C for 30 minutes.[9]

  • Stop the reaction by adding 80 µl of 1% H₃PO₄.[9]

  • Transfer 100 µl of the stopped reaction to a 96-well MultiScreen plate.

  • Wash the plate three times with 1% H₃PO₄.

  • Determine the amount of incorporated ³³P into the SAMS peptide using a scintillation counter (e.g., Top-count).

  • Calculate the Ki value using non-linear regression for competitive inhibition.[7]

Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

This protocol details the assessment of Dorsomorphin's ability to inhibit BMP-induced phosphorylation of SMAD1/5/8 in a cell-based assay.

Materials:

  • C2C12 myoblast cells (or other BMP-responsive cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human BMP2 or BMP4

  • This compound stock solution

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed C2C12 cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 30-60 minutes.[12][13]

  • Stimulate the cells with BMP2 (e.g., 5 nM) or BMP4 for 30-60 minutes.[12][14]

  • Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total SMAD1/5/8 antibody to confirm equal protein loading.

In Vivo Study of Dorsomorphin in a Mouse Model

This protocol provides a general framework for an in vivo experiment to assess the effects of Dorsomorphin.

Materials:

  • Wild-type C57BL/6 mice

  • This compound

  • Vehicle (e.g., DMSO and/or saline)

  • Anesthetic

  • Surgical tools for tissue collection

  • Equipment for blood collection

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Prepare the this compound solution for injection (e.g., dissolve in a suitable vehicle).

  • Administer Dorsomorphin (e.g., 10 mg/kg) or vehicle via intraperitoneal or intravenous injection.[15][16]

  • At the desired time points post-injection (e.g., 1, 6, or 24 hours), anesthetize the mice.[15]

  • Collect blood samples via cardiac puncture for serum analysis.

  • Perfuse the mice with saline and collect tissues of interest (e.g., liver).

  • Process the tissues for further analysis, such as Western blotting for p-SMAD levels or quantitative real-time PCR for target gene expression.[15]

Disclaimer: All experimental protocols are provided as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

Conclusion

This compound is a powerful and versatile research tool for the study of AMPK and BMP signaling pathways. Its well-defined chemical properties and dual inhibitory mechanism provide a solid foundation for its use in a wide range of in vitro and in vivo applications. The information and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cellular signaling in both health and disease.

References

The In Vitro Biological Activity of Dorsomorphin Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with significant utility in in vitro biological research.[1] Initially identified as a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), its pleiotropic effects have been elucidated to include potent inhibition of the bone morphogenetic protein (BMP) signaling pathway.[1] This dual activity, along with its influence on other signaling cascades such as the Akt/mTOR pathway, makes Dorsomorphin dihydrochloride a critical tool for studying cellular metabolism, developmental biology, cancer pathogenesis, and stem cell differentiation. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, including its primary targets, quantitative inhibitory data, detailed experimental protocols, and the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key families of kinases:

  • AMP-activated protein kinase (AMPK): Dorsomorphin acts as a potent, reversible, and ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis.[2] It does not show significant activity against several other structurally related kinases, including ZAPK, SYK, PKCθ, PKA, and JAK3.[1]

  • BMP Type I Receptors: Dorsomorphin is a potent inhibitor of the type I BMP receptors, specifically ALK2 (Activin A receptor type I), ALK3 (BMP receptor type IA), and ALK6 (BMP receptor type IB).[3] By inhibiting these receptors, it blocks the downstream phosphorylation of SMADs 1/5/8, key mediators of BMP signaling.[4]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets and its cytotoxic effects on various cancer cell lines.

Target KinaseInhibition Constant (Ki) / IC50Notes
AMPKKi: 109 nMATP-competitive inhibitor.[5]
ALK2Potent InhibitorSpecific IC50 values are not consistently reported, but it is a primary target.[3][6]
ALK3Potent InhibitorKnown to be a direct target of Dorsomorphin.[3][6]
ALK6Potent InhibitorOne of the three primary BMP type I receptor targets.[3][6]
BMP-induced SMAD1/5/8 phosphorylationIC50: 0.47 µMIn response to BMP4 stimulation.[4]
Cell LineCancer TypeIC50
HeLaCervical Cancer10.71 µM[3]
HCT116Colorectal Cancer11.34 µM[3]

Key Signaling Pathways Modulated by Dorsomorphin

Dorsomorphin's inhibitory actions on AMPK and BMP receptors lead to the modulation of several critical downstream signaling pathways.

AMPK Signaling Pathway

By inhibiting AMPK, Dorsomorphin prevents the phosphorylation of its downstream targets, thereby impacting cellular metabolism and autophagy.

AMPK_Pathway Metformin Metformin / AICAR AMPK AMPK Metformin->AMPK activates Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream phosphorylates Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->AMPK inhibits Metabolic Metabolic Processes (e.g., Fatty Acid Oxidation) Downstream->Metabolic Autophagy Autophagy Downstream->Autophagy

Figure 1. Inhibition of the AMPK signaling pathway by Dorsomorphin.
BMP Signaling Pathway

Dorsomorphin blocks BMP signaling at the receptor level, preventing the canonical SMAD-dependent signaling cascade.

BMP_Pathway BMP_Ligand BMP Ligand (e.g., BMP4) BMP_RII BMP Type II Receptor BMP_Ligand->BMP_RII BMP_RI BMP Type I Receptor (ALK2, ALK3, ALK6) BMP_RII->BMP_RI activates SMADs SMAD 1/5/8 BMP_RI->SMADs phosphorylates Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->BMP_RI inhibits pSMADs p-SMAD 1/5/8 SMADs->pSMADs Complex SMAD Complex pSMADs->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Figure 2. Inhibition of the BMP/SMAD signaling pathway by Dorsomorphin.
Akt/mTOR Signaling Pathway

In some cellular contexts, particularly in cancer cells, Dorsomorphin has been shown to inhibit the Akt/mTOR pathway, which can lead to the induction of autophagy and apoptosis.[7] This effect can be independent of its AMPK inhibitory activity.

Akt_mTOR_Pathway Dorsomorphin Dorsomorphin dihydrochloride Akt Akt Dorsomorphin->Akt inhibits mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Autophagy Autophagy mTOR->Autophagy inhibits

Figure 3. Putative inhibition of the Akt/mTOR pathway by Dorsomorphin.

Experimental Protocols

The following are representative protocols for common in vitro applications of this compound. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

General Stock Solution Preparation
  • Reconstitution: For a 10 mM stock solution, reconstitute the lyophilized powder in sterile DMSO. For example, add 2.12 mL of DMSO to 1 mg of this compound (MW: 472.41 g/mol ).

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Kinase Assay (AMPK Inhibition)

This protocol is adapted from a general kinase assay procedure.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, ATP, Substrate) Start->Prepare_Reaction Add_Dorsomorphin Add Dorsomorphin (Varying Concentrations) Prepare_Reaction->Add_Dorsomorphin Add_Enzyme Add AMPK Enzyme Add_Dorsomorphin->Add_Enzyme Incubate Incubate (e.g., 30 min at 30°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., Add Phosphoric Acid) Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Scintillation Counting) Stop_Reaction->Detect_Signal End End Detect_Signal->End

Figure 4. A representative workflow for an in vitro kinase assay.
  • Reaction Setup: In a microplate, prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl2), ATP (e.g., 100 µM, including radiolabeled ATP), and a specific AMPK substrate (e.g., SAMS peptide).

  • Inhibitor Addition: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding purified AMPK enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping agent, such as phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter to determine the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition at each Dorsomorphin concentration and determine the IC50 or Ki value.

Cancer Cell Viability Assay (MTT/WST-1 Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Stem Cell Differentiation (Cardiomyogenesis Induction)

This protocol is a generalized example for inducing cardiomyogenesis from embryonic stem cells (ESCs).

  • ESC Culture: Culture mouse or human ESCs under standard pluripotency-maintaining conditions.

  • Embryoid Body (EB) Formation: Induce EB formation by either the hanging drop method or suspension culture in differentiation medium.

  • Dorsomorphin Treatment: For robust cardiac induction, treat the EBs with Dorsomorphin (e.g., 0.5-5 µM) during the initial stages of differentiation (e.g., the first 24-48 hours).

  • Continued Differentiation: After the initial treatment, continue to culture the EBs in differentiation medium without Dorsomorphin.

  • Assessment of Cardiomyogenesis: Monitor for the appearance of spontaneously beating areas within the EBs. At various time points, EBs can be collected for analysis of cardiac-specific markers (e.g., α-actinin, troponin T) by immunofluorescence or qRT-PCR.

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: After treating cells with Dorsomorphin for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-SMAD1/5/8, total SMAD1, phospho-Akt, total Akt).

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound is a versatile and potent inhibitor of AMPK and BMP signaling pathways, with additional effects on other cellular cascades. Its well-defined in vitro activities make it an invaluable tool for a wide range of research applications, from dissecting fundamental cellular processes to exploring potential therapeutic strategies in cancer and regenerative medicine. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers utilizing this important small molecule in their in vitro studies. As with any pharmacological inhibitor, careful experimental design and optimization are crucial for obtaining robust and reproducible results.

References

Dorsomorphin: A Technical Guide to its Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor with profound effects on key cellular signaling pathways. Initially identified through a chemical screen in zebrafish for its ability to perturb dorsoventral axis formation, its primary targets have been characterized as the Bone Morphogenetic Protein (BMP) and AMP-activated protein kinase (AMPK) signaling cascades. This technical guide provides an in-depth overview of the signaling pathways affected by Dorsomorphin, presenting quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the implicated pathways and experimental workflows.

Introduction

Dorsomorphin (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine) is a cell-permeable pyrazolopyrimidine derivative. Its discovery as an inhibitor of BMP signaling has made it an invaluable tool in developmental biology and research into diseases involving aberrant BMP activity.[1][2] Furthermore, its potent inhibition of AMPK has led to its extensive use in studies of metabolism, autophagy, and cellular energy sensing.[3][4] This guide aims to provide a comprehensive resource for researchers employing Dorsomorphin, detailing its mechanism of action and providing practical information for experimental design and data interpretation.

Core Signaling Pathways Affected by Dorsomorphin

Dorsomorphin exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domains of its target proteins.

Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin selectively inhibits the BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2][5] This inhibition prevents the phosphorylation and activation of the downstream mediators, SMADs 1, 5, and 8.[2][6] The activated SMAD complex (phospho-SMAD1/5/8) normally translocates to the nucleus to regulate the transcription of BMP target genes. By blocking this initial step, Dorsomorphin effectively abrogates BMP-mediated cellular responses, such as osteoblast differentiation and dorsoventral patterning in embryonic development.[1][2]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII 1. Binding ALK2_3_6 ALK2/3/6 (BMPR-I) BMPRII->ALK2_3_6 2. Phosphorylation SMAD1_5_8 SMAD1/5/8 ALK2_3_6->SMAD1_5_8 3. Phosphorylation pSMAD1_5_8 pSMAD1/5/8 SMAD_complex SMAD Complex pSMAD1_5_8->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA 5. Translocation & Binding Dorsomorphin Dorsomorphin Dorsomorphin->ALK2_3_6 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation

Figure 1: Dorsomorphin's Inhibition of the BMP Signaling Pathway.

AMP-activated Protein Kinase (AMPK) Signaling

Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK, with a reported Ki of 109 nM.[1][4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated by a high AMP:ATP ratio, AMPK phosphorylates a multitude of downstream targets to promote catabolic processes and inhibit anabolic pathways. Dorsomorphin's inhibition of AMPK prevents these downstream phosphorylation events, making it a valuable tool for studying metabolic regulation and autophagy.[3][4]

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm High_AMP_ATP High AMP:ATP Ratio AMPK AMPK High_AMP_ATP->AMPK 1. Activation pAMPK pAMPK (Active) Downstream_Targets Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream_Targets 2. Phosphorylation Metabolic_Response Metabolic Response (e.g., Increased Catabolism, Decreased Anabolism) Downstream_Targets->Metabolic_Response 3. Regulation Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibition

Figure 2: Dorsomorphin's Inhibition of the AMPK Signaling Pathway.

Quantitative Data on Dorsomorphin's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of Dorsomorphin on its primary targets and selected off-targets.

Target KinaseParameterValueSpeciesAssay ConditionsReference
AMPK Ki109 nMRatCell-free assay[1][4]
IC50234.6 nM-Cell-permeable agent[3]
ALK2 (BMPR-IA) IC50~0.2 µM-BRE-Luciferase reporter assay[7]
ALK3 (BMPR-IA) IC50~0.5 µM-BRE-Luciferase reporter assay[7]
ALK6 (BMPR-IB) IC505-10 µM-BRE-Luciferase reporter assay[7]
BMP4-induced SMAD1/5/8 Phosphorylation IC500.47 µM--[6]
IC50<0.5 µM-Pulmonary artery smooth muscle cells[8]
VEGFR2 (KDR) IC5025.1 nMHumanIn vitro kinase assay[9]

Table 1: Inhibitory Constants of Dorsomorphin for Primary Targets.

Off-Target KinaseInhibition StatusCommentsReference
ZAPK No significant inhibitionStructurally related kinase[1][10]
SYK No significant inhibitionStructurally related kinase[1][10]
PKCθ No significant inhibitionStructurally related kinase[1][10]
PKA No significant inhibitionStructurally related kinase[1][10]
JAK3 No significant inhibitionStructurally related kinase[1][10]
ALK4, ALK5, ALK7 (TGF-β/Activin Receptors) No inhibition at similar concentrations to BMP receptor inhibitionDemonstrates selectivity for BMP type I receptors[2]
PDGFRβ -Tested in kinase panel[9]

Table 2: Off-Target Effects of Dorsomorphin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Dorsomorphin.

In Vitro Kinase Assay for AMPK Inhibition

This protocol is adapted from a general method for assessing AMPK inhibition by Dorsomorphin.[1]

Objective: To determine the in vitro inhibitory activity of Dorsomorphin on AMPK.

Materials:

  • Partially purified liver AMPK from male Sprague-Dawley rats

  • Dorsomorphin (Compound C)

  • SAMS peptide (HMRSAMSGLHLVKRR) substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)

  • 1% Phosphoric acid

  • 96-well MultiScreen plates (Millipore)

  • Scintillation counter

Procedure:

  • Prepare a 100 µL reaction mixture containing 100 µM AMP, 100 µM ATP (with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide in the kinase reaction buffer.

  • Add varying concentrations of Dorsomorphin (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Initiate the reaction by adding the partially purified AMPK enzyme.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 80 µL of 1% phosphoric acid.

  • Transfer 100 µL of the stopped reaction mixture to a 96-well MultiScreen plate.

  • Wash the plate three times with 1% phosphoric acid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Dorsomorphin concentration relative to the DMSO control.

  • Determine the Ki value by fitting the data to an equation for competitive inhibition using non-linear regression analysis.

Kinase_Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, AMP, ATP, SAMS) B 2. Add Dorsomorphin (Varying Concentrations) A->B C 3. Initiate with AMPK Enzyme B->C D 4. Incubate at 30°C for 30 min C->D E 5. Stop Reaction (Phosphoric Acid) D->E F 6. Transfer to Plate E->F G 7. Wash Plate F->G H 8. Measure Radioactivity (Scintillation Counter) G->H I 9. Data Analysis (Calculate % Inhibition, Determine Ki) H->I

References

Dorsomorphin (Compound C): A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in basic scientific research. It is a cell-permeable pyrazolopyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Additionally, Dorsomorphin is recognized for its inhibitory effects on the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[4][5][6][7][8]. This dual activity makes it a valuable tool for dissecting the roles of the AMPK and BMP signaling pathways in a multitude of cellular processes. Its applications span across various research fields, including stem cell differentiation, cancer biology, metabolic studies, and developmental biology[6][8][9][10]. This technical guide provides an in-depth overview of Dorsomorphin, including its mechanism of action, quantitative data, experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

Dorsomorphin exerts its biological effects primarily through the inhibition of two key signaling pathways:

  • AMP-activated protein kinase (AMPK) Signaling: Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis[2][11][12]. AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP[11][12]. By inhibiting AMPK, Dorsomorphin allows researchers to study the consequences of blocking this crucial energy-sensing pathway.

  • Bone Morphogenetic Protein (BMP) Signaling: Dorsomorphin selectively inhibits the kinase activity of the type I BMP receptors ALK2, ALK3, and ALK6[5][6][7][8]. BMPs are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play critical roles in embryonic development, tissue homeostasis, and cellular differentiation[13][14]. Dorsomorphin blocks the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8, thereby inhibiting the canonical BMP signaling cascade[5][7][15].

Data Presentation

Inhibitory Activity of Dorsomorphin
TargetInhibition MetricValueReference(s)
AMPKKᵢ109 nM[1][2][3]
ALK2IC₅₀~107.9 nM[16]
ALK3IC₅₀30 nM[17]
ALK6IC₅₀5-10 µM[18]
BMP-induced SMAD1/5/8 phosphorylationIC₅₀0.47 µM[19]
Working Concentrations of Dorsomorphin in Cell Culture
Cell LineApplicationConcentrationIncubation TimeReference(s)
C2C12Inhibition of osteoblast differentiation4 µMNot Specified[3]
C2C12Western Blot for p-AMPKα10 µM24 hours[20]
Mouse Embryonic Stem CellsCardiomyocyte differentiation2 µM24 hours[9]
Human Pluripotent Stem CellsNeural differentiation0.5 - 20 µMNot Specified[7]
HCT116Apoptosis Induction10.71 µM (IC₅₀)24 hours
HeLaApoptosis Induction11.34 µM (IC₅₀)24 hours
Human Endometrial Stromal CellsWestern Blot for p-SMAD1/5/810 µM1 hour pre-treatment[21]
SVOG (human granulosa-lutein)Western Blot for p-SMAD1/5/85 µM1 hour pre-treatment[22]

Signaling Pathway Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor (BMPR2) Type II Receptor (BMPR2) BMP Ligand->Type II Receptor (BMPR2) Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor (BMPR2)->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Activates p-AMPK p-AMPK Downstream Targets Downstream Targets p-AMPK->Downstream Targets Phosphorylates Increased Catabolism Increased Catabolism Downstream Targets->Increased Catabolism Decreased Anabolism Decreased Anabolism Downstream Targets->Decreased Anabolism Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits Experimental_Workflow Cell Seeding Cell Seeding Dorsomorphin Treatment Dorsomorphin Treatment Cell Seeding->Dorsomorphin Treatment Stimulation (e.g., BMP ligand) Stimulation (e.g., BMP ligand) Dorsomorphin Treatment->Stimulation (e.g., BMP ligand) Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Stimulation (e.g., BMP ligand)->Cell Lysis & Protein Quantification Western Blot Western Blot Cell Lysis & Protein Quantification->Western Blot Imaging & Densitometry Imaging & Densitometry Western Blot->Imaging & Densitometry Data Analysis Data Analysis Imaging & Densitometry->Data Analysis

References

Methodological & Application

Dissolving Dorsomorphin Dihydrochloride for Optimal Experimental Results: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and use of Dorsomorphin dihydrochloride, a potent and selective inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental outcomes.

Product Information

  • Name: this compound

  • Alternative Names: Compound C, BML-275[1]

  • CAS Number: 1219168-18-9[1]

  • Molecular Formula: C₂₄H₂₅N₅O · 2HCl[1]

  • Molecular Weight: 472.41 g/mol [1]

Solubility Data

This compound exhibits varying solubility depending on the solvent. The following table summarizes the solubility data from various suppliers. It is recommended to consult the certificate of analysis for batch-specific information.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water 100 mM[1]47.24 mg/mL[1]Ultrasonic treatment may be required[2][3].
DMSO 20 mM[1]9.45 mg/mL[1]Gentle warming (e.g., 37°C for 2-5 minutes) may be necessary to fully dissolve the compound[4][5]. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility[2][6].
PBS (pH 7.2) ~2.1 mM~1 mg/mLAqueous solutions in PBS are not recommended for long-term storage (use within one day)[7].
Ethanol Insoluble[6] or very low solubility (~0.35 mM)[8]Insoluble[6]Not a recommended solvent.
Dimethylformamide (DMF) ~2.1 mM~1 mg/mL

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

3.1.2. Protocol for DMSO Stock Solution (e.g., 10 mM)

  • Pre-use Preparation: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[9]

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Volume of DMSO (μL) = (Mass of this compound (mg) / 472.41 g/mol ) * 100,000

    • For example, to reconstitute 1 mg of this compound to a 10 mM stock, you would add 211.68 µL of DMSO.

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly. If precipitation is observed, warm the solution to 37°C for 2 to 5 minutes to aid dissolution.[4][5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4][5][9] Once in solution, it is recommended to use within 3 to 6 months.[10]

3.1.3. Protocol for Water Stock Solution (e.g., 10 mM)

  • Pre-use Preparation: Gently tap the vial to collect all the powder at the bottom.

  • Calculation: Use the same formula as for the DMSO stock solution to determine the required volume of water.

  • Reconstitution: Add the calculated volume of sterile, nuclease-free water to the vial.

  • Dissolution: Vortex the solution vigorously. If needed, use an ultrasonic bath to aid dissolution.[2][3]

  • Sterilization and Storage: For cell culture applications, sterilize the aqueous stock solution by passing it through a 0.22 µm filter.[2] It is highly recommended to prepare aqueous solutions fresh before use and not to store them for more than one day.[7]

Preparation of Working Solutions for Cell Culture

3.2.1. Materials

  • Prepared this compound stock solution (in DMSO or water)

  • Pre-warmed cell culture medium

3.2.2. Protocol

  • Thawing: Thaw the frozen aliquot of the stock solution at 37°C as needed.[9]

  • Dilution: To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[4][5][9]

  • Final Concentration: Dilute the stock solution directly into the pre-warmed culture medium to achieve the desired final concentration. Effective concentrations for cell culture applications typically range from 0.5 µM to 20 µM.[9]

    • Important Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.[4][5][9]

  • Mixing and Use: Gently mix the medium containing this compound and immediately add it to the cells.

Signaling Pathways and Experimental Workflow

This compound is a well-characterized inhibitor of both the AMP-activated protein kinase (AMPK) and the Bone Morphogenetic Protein (BMP) signaling pathways.

Dorsomorphin Inhibition of BMP Signaling

Dorsomorphin inhibits the BMP signaling pathway by targeting the type I BMP receptors, specifically ALK2, ALK3, and ALK6.[1] This inhibition prevents the phosphorylation of the downstream effectors, SMAD1, SMAD5, and SMAD8, thereby blocking the translocation of the SMAD complex to the nucleus and subsequent gene transcription.[4][5]

BMP_Signaling_Pathway cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII Binds BMPRI BMP Type I Receptor (ALK2, ALK3, ALK6) BMPRII->BMPRI Recruits & Phosphorylates pSMAD p-SMAD1/5/8 BMPRI->pSMAD Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibits Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Complex->Transcription Regulates

Caption: Dorsomorphin inhibits BMP signaling by blocking Type I receptors.

Dorsomorphin Inhibition of AMPK Signaling

Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a key cellular energy sensor. By binding to the kinase domain of AMPK, Dorsomorphin prevents the phosphorylation of its downstream targets, thereby inhibiting the metabolic processes regulated by AMPK.

AMPK_Signaling_Pathway AMP_ATP High AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Activates Downstream Downstream Targets AMPK->Downstream Phosphorylates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK Inhibits Metabolic Metabolic Processes Downstream->Metabolic Regulates

Caption: Dorsomorphin inhibits AMPK signaling as an ATP-competitive inhibitor.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for using this compound in cell culture experiments.

Experimental_Workflow start Start reconstitute Reconstitute Dorsomorphin (Prepare Stock Solution) start->reconstitute prepare_media Prepare Working Solution in Pre-warmed Media reconstitute->prepare_media culture Culture Cells to Desired Confluency treat Treat Cells with Dorsomorphin culture->treat prepare_media->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Experimental Endpoints (e.g., Western Blot, qPCR, Imaging) incubate->analyze end End analyze->end

Caption: General workflow for in vitro experiments with Dorsomorphin.

Safety Precautions

This compound should be handled with care. It is recommended to review the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed.

References

Application Notes and Protocols: Utilizing Dorsomorphin for Enhanced Cardiomyogenesis in Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of embryonic stem (ES) cells into cardiomyocytes holds immense promise for regenerative medicine, disease modeling, and drug discovery. Dorsomorphin, a selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, has emerged as a potent inducer of cardiomyogenesis.[1][2][3] These application notes provide a comprehensive guide to utilizing Dorsomorphin for the efficient and robust generation of cardiomyocytes from mouse embryonic stem cells.

Dorsomorphin functions by targeting the BMP type I receptors ALK2, ALK3, and ALK6, thereby inhibiting the downstream signaling cascade that influences cell fate decisions during early embryonic development.[4][5] By transiently inhibiting this pathway during a critical window of differentiation, Dorsomorphin effectively directs pluripotent stem cells towards a cardiac lineage at the expense of other mesodermal fates such as endothelial, smooth muscle, and hematopoietic cells.[1][2][6] This protocol has been shown to increase the yield of spontaneously beating cardiomyocytes by at least 20-fold.[1][2][3][7]

Signaling Pathway

The diagram below illustrates the mechanism by which Dorsomorphin promotes cardiomyogenesis through the inhibition of the BMP signaling pathway.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 1. Binding BMPR1 BMP Type I Receptor (ALK2/3/6) BMPR2->BMPR1 pSMAD pSMAD1/5/8 BMPR1->pSMAD 3. Phosphorylates SMAD1/5/8 Dorsomorphin Dorsomorphin Dorsomorphin->BMPR1 Inhibits Complex pSMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus 4. Translocates to Nucleus GeneRepression Inhibition of Cardiomyogenesis Genes Nucleus->GeneRepression 5. Regulates Gene Expression Cardiomyogenesis Cardiomyogenesis GeneRepression->Cardiomyogenesis

Caption: Dorsomorphin inhibits BMP type I receptors, preventing SMAD phosphorylation and promoting cardiomyogenesis.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of Dorsomorphin-induced cardiomyogenesis in mouse embryonic stem cells.

Table 1: Efficiency of Cardiomyocyte Induction

Treatment% Beating Embryoid Bodies (EBs)% Cardiomyocytes (DsRed+)Fold Increase in CardiomyocytesReference
DMSO (Control)< 10%1.8%-[2][7]
Dorsomorphin (2 µM)94.4%38.4%~21-fold[2][7]

Table 2: Upregulation of Cardiac-Specific Gene Expression at Day 10 of Differentiation

GeneFold Increase with Dorsomorphin TreatmentReference
Nkx2.511.4-fold[2][8]
Myh6 (α-MHC)125-fold[2][8]
Myl234.2-fold[8]

Experimental Protocols

This section provides a detailed protocol for the differentiation of mouse embryonic stem cells into cardiomyocytes using Dorsomorphin.

Materials and Reagents
  • Mouse embryonic stem cells (e.g., CGR8, R1)

  • ES cell culture medium (DMEM, 15% FBS, 1% NEAA, 1% L-glutamine, 1% Penicillin-Streptomycin, 0.1 mM β-mercaptoethanol, 1000 U/ml LIF)

  • Differentiation medium (same as ES cell culture medium but without LIF)

  • Dorsomorphin (2 µM in DMSO)

  • DMSO (vehicle control)

  • Hanging drop culture plates or low-adhesion petri dishes

  • Trypsin-EDTA

  • DAPI stain

  • Phosphate Buffered Saline (PBS)

Experimental Workflow

The diagram below outlines the key steps in the Dorsomorphin-induced cardiomyogenesis protocol.

Experimental_Workflow Day_Neg3 Day -3 to 0: ES Cell Culture Day_0 Day 0: Embryoid Body (EB) Formation Day_Neg3->Day_0 Day_0_1 Day 0-1: Dorsomorphin Treatment (2µM) Day_0->Day_0_1 Day_2_5 Day 2-5: EB Plating Day_0_1->Day_2_5 Day_8_12 Day 8-12: Beating Cardiomyocyte Observation Day_2_5->Day_8_12 Analysis Day 12+: Analysis (Q-PCR, Immunostaining, FACS) Day_8_12->Analysis

Caption: Workflow for inducing cardiomyogenesis in embryonic stem cells using Dorsomorphin.

Step-by-Step Protocol
  • ES Cell Culture (Day -3 to 0):

    • Culture mouse ES cells on gelatin-coated plates in ES cell culture medium.

    • Passage cells every 2 days to maintain pluripotency.

  • Embryoid Body (EB) Formation (Day 0):

    • On Day 0, trypsinize the ES cells to obtain a single-cell suspension.

    • Resuspend the cells in differentiation medium.

    • Generate EBs using the hanging drop method (e.g., 400 cells per 20 µl drop) or by plating in low-adhesion dishes.

  • Dorsomorphin Treatment (Day 0-1):

    • Immediately after EB formation, add Dorsomorphin to the differentiation medium to a final concentration of 2 µM.[7]

    • For the control group, add an equivalent volume of DMSO.

    • Incubate for 24 hours.[2][7]

  • EB Plating (Day 2-5):

    • On Day 2, collect the EBs and plate them onto gelatin-coated tissue culture plates to allow for attachment and outgrowth.

    • Continue to culture in differentiation medium, changing the medium every 2 days.

  • Observation and Analysis (Day 8 onwards):

    • Spontaneously beating areas should become visible between Day 8 and Day 12 of differentiation.[7]

    • At Day 10-12, EBs can be harvested for analysis:

      • Quantitative PCR (Q-PCR): Analyze the expression of cardiac-specific markers such as Nkx2.5, Myh6, and Myl2.

      • Immunocytochemistry: Stain for cardiac proteins like cardiac Troponin-T (c-TnT), α-Actinin, and α-cardiac myosin heavy chain (α-MHC).

      • Flow Cytometry: For cell lines expressing a fluorescent reporter under a cardiac-specific promoter (e.g., α-MHC-DsRed), dissociate the EBs and quantify the percentage of fluorescently labeled cardiomyocytes.

Conclusion

The use of Dorsomorphin provides a simple, reproducible, and highly efficient method for generating cardiomyocytes from embryonic stem cells. This protocol is a valuable tool for researchers in cardiac development, disease modeling, and for the development of novel therapeutics. The transient inhibition of BMP signaling during a critical early window of differentiation significantly enhances the yield of functional, beating cardiomyocytes.

References

Application Notes and Protocols: Dorsomorphin Dihydrochloride in Neural Differentiation of hPSCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2] Its ability to block the canonical BMP signaling pathway, specifically the phosphorylation of SMAD1, SMAD5, and SMAD8, makes it an invaluable tool for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), towards a neural lineage.[1][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in neural differentiation.

Mechanism of Action

The default state of ectodermal cells is neural, and this fate is actively inhibited by BMP signaling.[4] BMPs, members of the TGF-β superfamily, bind to type II and type I serine/threonine kinase receptors on the cell surface.[5] This binding leads to the phosphorylation and activation of the type I receptors, which in turn phosphorylate the receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8.[3][5] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes that promote non-neural fates and inhibit neural differentiation.[5]

This compound acts by selectively inhibiting the kinase activity of BMP type I receptors (ALK2, ALK3, and ALK6), thereby preventing the phosphorylation of SMAD1/5/8 and blocking the downstream signaling cascade.[1][3] This inhibition of the BMP pathway relieves the suppression of the neural fate and allows hPSCs to efficiently differentiate into neural progenitor cells (NPCs).[6] For enhanced efficiency, Dorsomorphin is often used in conjunction with an inhibitor of the TGF-β/Activin/Nodal pathway, such as SB431542, a strategy known as "dual SMAD inhibition".[6][7][8][9]

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II (Type II Receptor) BMP Ligand->BMPR-II Binds BMPR-I BMPR-I (ALK2/3/6) BMPR-II->BMPR-I Recruits & Phosphorylates p-BMPR-I Phosphorylated BMPR-I Dorsomorphin Dorsomorphin Dorsomorphin->BMPR-I Inhibits SMAD1/5/8 SMAD1/5/8 p-BMPR-I->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Genes Target Gene Transcription SMAD Complex->Target Genes Translocates & Activates Neural Fate Inhibition Inhibition of Neural Fate Target Genes->Neural Fate Inhibition

Caption: BMP signaling pathway and the inhibitory action of Dorsomorphin.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of using this compound, often in combination with other small molecules, for the neural differentiation of hPSCs.

Table 1: Efficiency of Neural Progenitor Cell (NPC) Generation

Small Molecule CocktailhPSC LineCulture MethodDuration of TreatmentMarkerPercentage of Positive Cells (%)Reference(s)
Dorsomorphin, A8301, XAV939hESCsAdherent18 daysNESTIN92.68 ± 6.33[10][11]
Dorsomorphin, A8301, XAV939hESCsAdherent18 daysSOX182.11 ± 3.84[10][11]
Dorsomorphin, A8301, XAV939hESCsAdherent18 daysPAX664.40 ± 3.46[10][11]
Dorsomorphin and SB431542 (Dual SMAD Inhibition)hESCs/hiPSCsAdherent~10-12 daysGeneral Neural Conversion>80[1]
DorsomorphinhESCsAdherentNot SpecifiedNeural Conversion88.7[12]
DorsomorphinhiPSCsAdherentNot SpecifiedNeural Conversion70.4[12]

Table 2: Common Working Concentrations of this compound

Concentration Range (µM)ApplicationReference(s)
0.5 - 2Neural induction via dual SMAD inhibition[6][13]
50 nMPrevention of spontaneous differentiation in culture[14]

Experimental Protocols

Below are detailed protocols for the neural induction of hPSCs using this compound.

Protocol 1: Monolayer Neural Induction with Dual SMAD Inhibition

This protocol is adapted from methods utilizing dual inhibition of BMP and TGF-β signaling pathways for efficient neural conversion.[6][7][8]

Materials:

  • hPSCs cultured on a suitable matrix (e.g., Matrigel, Geltrex, or Vitronectin)

  • hPSC maintenance medium (e.g., mTeSR1 or E8)

  • Neural induction medium: DMEM/F12, 1x N2 supplement, 1x B27 supplement, 1x GlutaMAX, 1x Non-Essential Amino Acids (NEAA)

  • This compound (stock solution in DMSO)

  • SB431542 (stock solution in DMSO)

  • ROCK inhibitor (e.g., Y-27632)

  • Cell dissociation reagent (e.g., Accutase or TrypLE)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

Procedure:

  • Plating hPSCs for Neural Induction:

    • Culture hPSCs to 70-80% confluency.

    • Aspirate the medium and wash the cells once with PBS.

    • Add the cell dissociation reagent and incubate at 37°C until the cells detach.

    • Neutralize the dissociation reagent with DMEM/F12 and gently pipette to create a single-cell suspension.

    • Centrifuge the cells and resuspend the pellet in hPSC maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).

    • Plate the cells onto a fresh matrix-coated plate at a high density (e.g., 2 x 10^5 cells/cm²).

    • Culture overnight at 37°C, 5% CO2.

  • Neural Induction (Day 0):

    • After 24 hours, when the cells have reached >90% confluency, aspirate the hPSC medium.

    • Add the neural induction medium supplemented with Dorsomorphin (e.g., 1-2 µM) and SB431542 (e.g., 10 µM).

  • Maintenance of Neural Induction Culture:

    • Perform a full medium change every day with fresh neural induction medium containing Dorsomorphin and SB431542.

    • Monitor the cells daily for morphological changes. Neural rosettes should start to appear between days 5 and 7.

    • Continue the induction for 10-12 days.

  • Harvesting Neural Progenitor Cells (NPCs):

    • After 10-12 days, the culture should be highly enriched with NPCs expressing markers such as PAX6 and SOX1.

    • The NPCs can be dissociated and replated for expansion or further differentiation into specific neuronal subtypes.

Protocol 2: Embryoid Body (EB)-Based Neural Induction

This protocol is based on the formation of EBs followed by neural induction.[6][15]

Materials:

  • hPSCs cultured on a suitable matrix

  • EB formation medium: hPSC maintenance medium without bFGF, supplemented with Dorsomorphin (e.g., 2 µM) and SB431542 (e.g., 10 µM)

  • AggreWell plates or other low-attachment plates for EB formation

  • Neural progenitor medium: DMEM/F12, 1x N2 supplement, 1x B27 supplement, 20 ng/mL bFGF

  • Cell dissociation reagent

  • ROCK inhibitor

Procedure:

  • EB Formation (Day 0):

    • Prepare a single-cell suspension of hPSCs as described in Protocol 1, Step 1.

    • Resuspend the cells in EB formation medium supplemented with a ROCK inhibitor.

    • Seed the cells into AggreWell plates or low-attachment plates at a density to form EBs of a desired size (e.g., 1 x 10^6 cells per well of a 6-well low-attachment plate).

    • Incubate at 37°C, 5% CO2.

  • Suspension Culture of EBs:

    • Continue to culture the EBs in suspension in EB formation medium for 4-6 days.

    • Change the medium every other day by allowing the EBs to settle, aspirating the old medium, and adding fresh medium.

  • Plating EBs for Neural Rosette Formation:

    • After 4-6 days, collect the EBs and transfer them to a matrix-coated plate.

    • Add neural progenitor medium.

    • Culture for another 4-6 days, changing the medium every other day. Neural rosettes will emerge from the attached EBs.

  • Isolation and Expansion of NPCs:

    • Neural rosettes can be manually selected and dissociated for expansion in neural progenitor medium.

Experimental Workflow Diagram

Neural_Differentiation_Workflow cluster_start Starting Material cluster_induction Neural Induction Phase cluster_outcome Outcome & Downstream Applications hPSCs hPSC Colony Dissociation Dissociate to Single Cells hPSCs->Dissociation Plating Plate as Monolayer or form EBs Dissociation->Plating Induction Add Neural Induction Medium + Dorsomorphin (± SB431542) Plating->Induction Culture Culture for 10-18 Days (Daily Medium Change) Induction->Culture NPCs Neural Progenitor Cells (PAX6+/SOX1+) Culture->NPCs Expansion Expansion NPCs->Expansion Differentiation Terminal Differentiation (Neurons, Astrocytes, etc.) NPCs->Differentiation Analysis Analysis (ICC, FACS, Gene Expression) NPCs->Analysis

Caption: General experimental workflow for hPSC neural differentiation.

Concluding Remarks

This compound is a cornerstone small molecule for the directed differentiation of hPSCs into neural lineages. Its well-defined mechanism of action, high efficiency, and cost-effectiveness compared to recombinant proteins like Noggin make it an essential component of modern neural differentiation protocols.[9] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, facilitating advancements in developmental neurobiology, disease modeling, drug screening, and regenerative medicine.

References

Application of Dorsomorphin in Cancer Research for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] Initially recognized for its role in metabolic research, Dorsomorphin has emerged as a valuable tool in cancer biology due to its ability to induce apoptosis in various cancer cell lines.[1][4][5] Its pro-apoptotic effects are mediated through multiple signaling pathways, including the inhibition of Heat Shock Factor 1 (HSF1), Bone Morphogenetic Protein (BMP) signaling, and AMPK-dependent and independent mechanisms.[1][4][6][7][8] This document provides detailed application notes and protocols for utilizing Dorsomorphin in cancer research to study and induce apoptosis.

Data Presentation

Table 1: IC50 Values of Dorsomorphin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Dorsomorphin in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
HeLaCervical Cancer10.7124CCK-8
HCT116Colorectal Carcinoma11.3424CCK-8
A17Not Specified1.338 ± 0.196MTT
92-1Uveal Melanoma6.52648Not Specified
MP46Uveal Melanoma10.1348Not Specified
OMM2.5Uveal Melanoma31.4548Not Specified
Mel270Uveal Melanoma8.3948Not Specified
Table 2: Dorsomorphin-Induced Apoptosis in Cancer Cells

This table presents quantitative data on the percentage of apoptotic cells following treatment with Dorsomorphin.

Cell LineDorsomorphin Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLa1024Data not specifiedIncreased

Signaling Pathways and Mechanisms of Action

Dorsomorphin induces apoptosis through several key signaling pathways. Understanding these mechanisms is crucial for designing and interpreting experiments.

HSF1 Inhibition Pathway

Dorsomorphin has been identified as an inhibitor of Heat Shock Factor 1 (HSF1).[4][5][9] HSF1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are often overexpressed in cancer cells and contribute to their survival and resistance to therapy. By inhibiting HSF1, Dorsomorphin prevents the nuclear translocation of HSF1 and subsequent transcription of HSPs, leading to the induction of apoptosis.[4][9]

HSF1_Inhibition_Pathway Dorsomorphin Dorsomorphin HSF1_cytoplasm HSF1 (Cytoplasm) Dorsomorphin->HSF1_cytoplasm Inhibits nuclear translocation HSF1_nucleus HSF1 (Nucleus) HSF1_cytoplasm->HSF1_nucleus Stress Apoptosis Apoptosis HSF1_cytoplasm->Apoptosis leads to HSPs Heat Shock Proteins (e.g., HSP70, HSP27) HSF1_nucleus->HSPs Promotes transcription HSPs->Apoptosis Inhibits

Dorsomorphin inhibits HSF1 nuclear translocation, leading to apoptosis.
AMPK Inhibition Pathway

Dorsomorphin is a well-established inhibitor of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2][3] In some cancer types, AMPK signaling promotes cell survival under metabolic stress. Inhibition of AMPK by Dorsomorphin can disrupt cancer cell metabolism and contribute to the induction of apoptosis.[10]

AMPK_Inhibition_Pathway Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK Inhibits Apoptosis Apoptosis Dorsomorphin->Apoptosis induces Anabolic_Pathways Anabolic Pathways (e.g., protein & lipid synthesis) AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., fatty acid oxidation) AMPK->Catabolic_Pathways Activates Cell_Survival Cancer Cell Survival AMPK->Cell_Survival Promotes Metabolic_Stress Metabolic Stress (e.g., glucose deprivation) Metabolic_Stress->AMPK Activates Anabolic_Pathways->Cell_Survival supports Catabolic_Pathways->Cell_Survival supports Cell_Survival->Apoptosis Prevents

Dorsomorphin inhibits AMPK, disrupting metabolic balance and promoting apoptosis.
BMP Signaling Inhibition Pathway

Dorsomorphin also functions as an inhibitor of Bone Morphogenetic Protein (BMP) signaling by targeting BMP type I receptors ALK2, ALK3, and ALK6.[2][11] The BMP pathway is involved in various cellular processes, including proliferation and differentiation, and its dysregulation is implicated in cancer. By blocking BMP signaling, Dorsomorphin can interfere with cancer cell growth and survival, ultimately leading to apoptosis.[12]

BMP_Signaling_Pathway Dorsomorphin Dorsomorphin BMP_Receptor BMP Type I Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMP_Receptor Inhibits Apoptosis Apoptosis Dorsomorphin->Apoptosis induces BMP_Ligand BMP Ligand BMP_Ligand->BMP_Receptor Binds SMADs SMAD1/5/8 BMP_Receptor->SMADs Phosphorylates pSMADs p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMADs->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Binds Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Regulates Gene_Transcription->Apoptosis influences

Dorsomorphin inhibits BMP signaling, affecting gene transcription and inducing apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the pro-apoptotic effects of Dorsomorphin.

Experimental Workflow

A typical workflow for assessing the apoptotic effects of Dorsomorphin on cancer cells is outlined below.

Experimental_Workflow cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Quantify Apoptosis cluster_2 Phase 3: Elucidate Mechanism Cell_Culture 1. Cancer Cell Culture Dorsomorphin_Treatment 2. Treat with various Dorsomorphin concentrations Cell_Culture->Dorsomorphin_Treatment Viability_Assay 3. Cell Viability Assay (e.g., CCK-8, MTT) Dorsomorphin_Treatment->Viability_Assay IC50_Determination 4. Determine IC50 Value Viability_Assay->IC50_Determination Apoptosis_Assay 5. Annexin V/PI Staining & Flow Cytometry IC50_Determination->Apoptosis_Assay Western_Blot 6. Western Blot for Apoptosis Markers (Cleaved PARP, Caspase-3) Apoptosis_Assay->Western_Blot Pathway_Analysis 7. Western Blot for Pathway Proteins (p-HSF1, p-AMPK, p-SMAD) Western_Blot->Pathway_Analysis

A typical experimental workflow for investigating Dorsomorphin-induced apoptosis.
Protocol 1: Cell Viability Assay (CCK-8/WST-8)

This protocol is used to determine the cytotoxic effects of Dorsomorphin and to calculate its IC50 value.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dorsomorphin (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of Dorsomorphin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Dorsomorphin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8/WST-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with Dorsomorphin.[9][13]

Materials:

  • Cancer cells treated with Dorsomorphin (at IC50 concentration) and control cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate software to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in the apoptotic cascade.[14]

Materials:

  • Cancer cells treated with Dorsomorphin and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-HSF1, anti-p-AMPK, anti-p-SMAD1/5/8, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

Dorsomorphin is a multifaceted small molecule with significant potential in cancer research, particularly in the study of apoptosis. Its ability to target multiple signaling pathways provides a unique opportunity to investigate the complex mechanisms underlying cancer cell death. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize Dorsomorphin as a tool to induce and analyze apoptosis in cancer cells, thereby contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols: Dorsomorphin Treatment for Inhibiting BMP Signaling in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorsomorphin, also known as Compound C, is a potent, selective, and reversible small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding site of the BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of their downstream effectors, SMAD1/5/8.[1][2][4][5][6] This inhibition of the canonical BMP signaling cascade makes Dorsomorphin an invaluable tool for studying developmental processes regulated by BMP signaling, particularly in zebrafish embryos where it has been famously used to induce dorsalization, mimicking the phenotypes of BMP pathway mutants.[4][5][7][8] Beyond developmental biology, Dorsomorphin has been employed in studies related to iron homeostasis, cardiomyogenesis, and osteogenesis.[1][2] These application notes provide detailed protocols for the use of Dorsomorphin in zebrafish embryos to inhibit BMP signaling, along with quantitative data and visual representations of the underlying pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of Dorsomorphin treatment in various experimental contexts.

Table 1: Effective Concentrations of Dorsomorphin for Phenotypic Induction in Zebrafish

Developmental ProcessEffective Concentration RangeTreatment Initiation (hpf)Observed PhenotypeReference
Dorsoventral Axis Formation0.078 - 10 µM0.75 - 8Dorsalization, expansion of dorsal structures, reduction/loss of ventral structures.[4][7][8][4][7][8]
Angiogenesis (ISV Formation)5 - 10 µM12Inhibition of intersomitic vessel (ISV) formation.[9][9]
Craniofacial DevelopmentNot specified10 - 18Defects in palate and jaw development.[10][10]
Bone Mineralization1 - 4 µM24Decreased vertebral and craniofacial bone calcification.[4][4]
Bone Mineralization100 µM48 - 72Reduction in calcification of all cranial bone elements.[11][11]

Table 2: Quantitative Effects of Dorsomorphin on BMP Signaling and Downstream Processes

AssayTreatment ConditionsQuantitative EffectReference
SMAD1/5/8 Phosphorylation0.47 µM (IC50)Dose-dependent inhibition in mouse PASMCs.[5][5]
Osteogenic Differentiation (Alkaline Phosphatase Activity)4 µMAlmost complete abolishment of BMP4-induced activity in C2C12 cells.[4][4]
Bone Mineralization (Zebrafish)4 µM (from 24 hpf)45% decrease in the number of mineralized vertebrae.[4][5][4][5]
Hepcidin Promoter Activity10 µMAbrogated BMP2-induced activity in Hep3B cells.[5][5]
Hepcidin mRNA Expression10 µMReduced basal hepcidin expression by 50-fold in HepG2 cells.[5][5]

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin Stock Solution

Materials:

  • Dorsomorphin powder (or Dorsomorphin dihydrochloride)[12]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • -20°C freezer

Procedure:

  • Reconstitution: To prepare a 10 mM stock solution, reconstitute the Dorsomorphin powder in DMSO. For example, for 5 mg of Dorsomorphin (MW: 399.5 g/mol ), add 1.25 ml of DMSO.[13] For this compound (MW: 472.41 g/mol ), dissolve in water or DMSO.[12] Warming to 37°C for 3-5 minutes can aid solubilization.[6]

  • Mixing: Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can reduce the potency of the compound.[6][13]

  • Storage: Store the aliquots at -20°C.[2][6][13][14] The stock solution in DMSO is stable for at least 3 months when stored properly.[13]

Protocol 2: Dorsalization Assay in Zebrafish Embryos

Materials:

  • Wild-type zebrafish embryos

  • Dorsomorphin stock solution (10 mM in DMSO)

  • Embryo medium (e.g., E3 medium)

  • Petri dishes or 96-well plates

  • Incubator at 28.5°C

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in a petri dish with embryo medium.

  • Staging: Allow embryos to develop to the desired stage for treatment initiation. For dorsalization phenotypes, treatment is typically initiated between 3 and 8 hours post-fertilization (hpf).[4]

  • Preparation of Treatment Solution: Prepare the final working concentration of Dorsomorphin in embryo medium. A common concentration range for dorsalization is 5-10 µM.[4] To make a 10 µM solution, add 1 µl of the 10 mM stock solution to 1 ml of embryo medium. Prepare a vehicle control solution with the same concentration of DMSO (e.g., 0.1%).

  • Treatment: Remove the original embryo medium and replace it with the Dorsomorphin treatment solution or the vehicle control solution.

  • Incubation: Incubate the embryos at 28.5°C.

  • Phenotypic Analysis: Observe the embryos at 24 and 48 hpf under a stereomicroscope. Dorsalized embryos will exhibit an expansion of dorsal structures (e.g., enlarged head and somites) and a reduction or absence of ventral structures (e.g., ventral tail fin).[4][5] The severity of the phenotype is typically dose-dependent.[7][8]

Protocol 3: Inhibition of Osteogenesis in Zebrafish Larvae

Materials:

  • Wild-type zebrafish embryos

  • Dorsomorphin stock solution (10 mM in DMSO)

  • Embryo medium (e.g., E3 medium)

  • Alizarin Red S staining solution

  • Microscope for imaging

Procedure:

  • Embryo Rearing: Raise zebrafish embryos in embryo medium at 28.5°C. To prevent early developmental defects such as dorsalization, initiate Dorsomorphin treatment after the establishment of the dorsoventral axis, typically at 24 hpf or later.[4]

  • Treatment: At 24 hpf, transfer the embryos to a fresh petri dish containing embryo medium with the desired concentration of Dorsomorphin (e.g., 1-4 µM) or a DMSO vehicle control.[4]

  • Incubation and Media Change: Continue to incubate the larvae at 28.5°C. Change the treatment and control media daily.

  • Staining for Bone Mineralization: At 10 days post-fertilization (dpf), fix the larvae and stain with Alizarin Red S to visualize calcified bone structures.

  • Analysis: Image the stained larvae, focusing on the vertebral column and craniofacial bones. Quantify the number of mineralized vertebrae or assess the degree of calcification compared to the control group. A decrease in the number and intensity of stained structures indicates inhibition of osteogenesis.[4][5]

Mandatory Visualization

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression Gene Expression SMAD Complex->Gene Expression Translocates to Nucleus & Regulates Transcription Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits Kinase Activity

Caption: BMP signaling pathway and the inhibitory action of Dorsomorphin.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Collect & Stage Zebrafish Embryos B 2. Prepare Dorsomorphin & Control Solutions C 3. Expose Embryos to Dorsomorphin or Vehicle D 4. Incubate at 28.5°C C->D E 5. Phenotypic Observation (e.g., 24/48 hpf) D->E F 6. Further Assays (e.g., Staining, Imaging) E->F G 7. Data Quantification & Interpretation F->G

Caption: General experimental workflow for Dorsomorphin treatment of zebrafish embryos.

References

Dorsomorphin Dihydrochloride: Application Notes and Protocols for Chemical Reprogramming of Somatic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin dihydrochloride, also known as Compound C, is a potent and selective small molecule inhibitor of the AMP-activated protein kinase (AMPK) and, more critically for cellular reprogramming, an inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2][3] This dual activity makes it a valuable tool in the field of regenerative medicine and drug development, particularly in the chemical reprogramming of somatic cells into pluripotent stem cells, neural progenitors, and cardiomyocytes.[4][5] By inhibiting the BMP signaling pathway, Dorsomorphin helps to overcome barriers that maintain somatic cell identity, thereby facilitating the transition to a desired cell fate.

These application notes provide a comprehensive overview of the use of this compound in chemical reprogramming, including its mechanism of action, protocols for its application, and quantitative data from key studies.

Mechanism of Action in Chemical Reprogramming

Dorsomorphin's primary role in chemical reprogramming is the inhibition of the BMP signaling pathway. The BMP pathway is crucial in embryonic development and maintaining tissue homeostasis in adult organisms.[6][7] In the context of reprogramming, active BMP signaling often reinforces the somatic state and can inhibit the induction of pluripotency or specific desired lineages.

By inhibiting the BMP type I receptors ALK2, ALK3, and ALK6, Dorsomorphin prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8).[6][8] This blockade of the canonical BMP-SMAD signaling cascade is a critical step in overcoming the mesenchymal-to-epithelial transition (MET), an early and essential event in the reprogramming of fibroblasts to induced pluripotent stem cells (iPSCs).[9] The inhibition of BMP signaling by Dorsomorphin has been shown to promote the differentiation of pluripotent stem cells towards neural and cardiac lineages.[1][10]

Dorsomorphin also potently inhibits AMPK with a Ki of 109 nM.[3] While its role in reprogramming via AMPK inhibition is less characterized than its BMP inhibition, AMPK is a central regulator of cellular metabolism, and its modulation may also contribute to the metabolic reprogramming required for cell fate changes.

Signaling Pathway

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 Type I Receptor (ALK2/3/6)->p-SMAD1/5/8 Phosphorylates SMAD1/5/8 SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression Gene Expression SMAD Complex->Gene Expression Translocates & Regulates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

Caption: BMP signaling pathway and the inhibitory action of Dorsomorphin.

Applications in Chemical Reprogramming

This compound is frequently used as a component of small molecule cocktails to reprogram various somatic cell types. Its application spans the generation of chemically induced pluripotent stem cells (ciPSCs), direct reprogramming into neurons, and the generation of cardiomyocytes.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing Dorsomorphin in chemical reprogramming cocktails.

ApplicationCell TypeSmall Molecule Cocktail Components (with Dorsomorphin)Reprogramming EfficiencyReference
Generation of ciPSCs Mouse FibroblastsVPA, CHIR99021, Repsox, Tranylcypromine, Forskolin, DZNepUp to 0.2%[11]
Neural Conversion Human Fetal Lung FibroblastsNgn2 (transcription factor), ForskolinUp to 99% of Ngn2-expressing cells[11]
Neural Conversion Human ESCs and iPSCsDorsomorphin (as Compound C) alone88.7% (hESCs), 70.4% (hiPSCs)[12]
Cardiomyocyte Generation Mouse Embryonic Stem CellsDorsomorphin alone (in differentiation protocol)>20-fold increase in beating cardiomyocytes[13]
Cardiomyocyte Generation Rat Cardiac FibroblastsCHIR99021, Valproic acid, SB431542, ForskolinNot specified[8]

Experimental Protocols

The following are representative protocols for the use of this compound in chemical reprogramming, synthesized from published research. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Generation of Chemically Induced Neurons from Human Fibroblasts

This protocol is based on a strategy combining a key transcription factor with small molecules to induce neuronal conversion.

Materials:

  • Human dermal fibroblasts

  • DMEM/F12 with GlutaMAX

  • N2 and B27 supplements

  • Neurobasal Medium

  • Recombinant human Ngn2

  • This compound (Stock solution: 10 mM in DMSO)

  • Forskolin (Stock solution: 10 mM in DMSO)

  • Basic fibroblast growth factor (bFGF)

  • Brain-derived neurotrophic factor (BDNF)

  • Glial cell-derived neurotrophic factor (GDNF)

Experimental Workflow:

Caption: Workflow for chemically induced neuronal conversion.

Procedure:

  • Cell Seeding: Plate human fibroblasts on coated plates in fibroblast growth medium.

  • Transcription Factor Induction: On day 1, introduce the neural transcription factor Ngn2.

  • Chemical Induction: On day 2, replace the medium with neural induction medium (DMEM/F12, N2 supplement) containing Dorsomorphin (e.g., 1 µM) and Forskolin (e.g., 5 µM).

  • Maturation: From day 3 onwards, culture the cells in Neurobasal medium supplemented with B27, BDNF, and GDNF. Continue the treatment with Dorsomorphin and Forskolin. Change the medium every 2-3 days.

  • Analysis: After 2-3 weeks, assess neuronal conversion by immunostaining for markers such as βIII-tubulin (Tuj1) and MAP2.

Protocol 2: Generation of Chemically Induced Pluripotent Stem Cells (ciPSCs) from Mouse Fibroblasts

This protocol is based on a purely chemical approach to induce pluripotency.

Materials:

  • Mouse embryonic fibroblasts (MEFs)

  • ESC medium (DMEM, 15% FBS, LIF, etc.)

  • This compound (Stock solution: 10 mM in DMSO)

  • CHIR99021 (Stock solution: 10 mM in DMSO)

  • RepSox (Stock solution: 10 mM in DMSO)

  • Valproic Acid (VPA) (Stock solution: 1 M in water)

  • Forskolin (Stock solution: 10 mM in DMSO)

  • Tranylcypromine (Stock solution: 10 mM in DMSO)

  • DZNep (Stock solution: 1 mM in DMSO)

Experimental Workflow:

Caption: Workflow for generating ciPSCs from MEFs.

Procedure:

  • Cell Seeding: Plate MEFs on gelatin-coated plates in MEF medium.

  • Chemical Induction - Stage 1: On day 1, switch to ESC medium supplemented with the full chemical cocktail: Dorsomorphin (e.g., 1 µM), CHIR99021 (e.g., 3 µM), RepSox (e.g., 1 µM), VPA (e.g., 1 mM), Forskolin (e.g., 10 µM), Tranylcypromine (e.g., 2 µM), and DZNep (e.g., 0.5 µM). Change the medium every 2 days.

  • Maturation - Stage 2: After approximately 14 days, continue the culture in ESC medium with a subset of the small molecules or in ESC medium alone to allow for the maturation of ciPSC colonies.

  • Colony Isolation and Expansion: Around day 28, morphologically distinct ciPSC colonies can be manually picked and expanded under standard ESC culture conditions.

  • Characterization: Expanded colonies should be characterized for pluripotency markers (e.g., Oct4, Nanog, SSEA1) and differentiation potential.

Concluding Remarks

This compound is a key small molecule in the chemical reprogramming toolbox. Its ability to inhibit the BMP signaling pathway is fundamental to overcoming the barriers of somatic cell identity and guiding cells toward a new fate. The protocols provided herein serve as a starting point for researchers. Successful chemical reprogramming is often sensitive to cell type, passage number, and specific culture conditions, necessitating empirical optimization. As research in this area progresses, the use of Dorsomorphin and other small molecules holds significant promise for advancing regenerative medicine and developing novel therapeutic strategies.

References

Troubleshooting & Optimization

Dorsomorphin dihydrochloride solubility in DMSO vs water vs PBS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and use of Dorsomorphin dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive, and reversible inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM.[1] It also functions as a selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6.[2][3] This inhibition blocks the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[4][5] Additionally, it can induce autophagy in some cancer cell lines through a mechanism independent of AMPK inhibition.[6]

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

Difficulty dissolving this compound in DMSO is a common issue. Here are several troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7][8] Absorbed water can significantly reduce the solubility of the compound. Always use fresh, unopened, or properly stored anhydrous DMSO.

  • Gentle Warming: Warming the solution to 37°C for a few minutes can aid dissolution.[9][10]

  • Sonication: Using an ultrasonic bath can help break up particulates and facilitate dissolving the compound.[8][10]

  • Check Compound Form: Ensure you are using this compound, which is the water-soluble salt form, and not the free base (Dorsomorphin), which has different solubility characteristics.

Q3: What is the recommended storage condition for this compound solutions?

Proper storage is critical to maintain the compound's potency.

  • Powder: The lyophilized powder should be stored at -20°C, protected from light and moisture.[1] In this form, it is stable for at least two years.[1]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (like water or DMSO), aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[1] Stored this way, solutions are typically stable for up to 3 months at -20°C.[1]

  • Aqueous Working Solutions: It is not recommended to store aqueous solutions, such as those prepared in PBS, for more than one day.[11] These should be made fresh from a stock solution before each experiment.

Solubility Data

The solubility of this compound can vary between batches and is highly dependent on the solvent condition and preparation method. The data below is compiled from multiple sources for comparison.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 0.5 - 9.45 mg/mL1.06 - 20 mMRequires fresh, anhydrous DMSO. Gentle warming or sonication may be necessary to achieve higher concentrations.[7][8][9][10][8][9][11][12]
Water 47 - 100 mg/mL100 - 211 mMHigh solubility. Sonication may be required to expedite dissolution.[8][7][8][9][12]
PBS (pH 7.2) 1 - 20 mg/mL2.12 - 42.34 mMSolubility is lower and more variable than in pure water. Prepare fresh and do not store.[11][7][8][11][12]

Molecular Weight of this compound: 472.41 g/mol [9]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add 211.7 µL of fresh, anhydrous DMSO per 1 mg of powder.

  • Vortex the solution to mix.

  • If particulates are visible, warm the vial at 37°C for 5-10 minutes and/or sonicate in an ultrasonic bath until the solution is clear.

  • Aliquot the stock solution into single-use tubes and store at -20°C for up to 3 months.

Protocol 2: Preparation of a 50 mM Water Stock Solution
  • Equilibrate the vial of this compound powder to room temperature.

  • To prepare a 50 mM stock solution, add 42.3 µL of sterile, nuclease-free water per 1 mg of powder.

  • Vortex thoroughly. Use of an ultrasonic bath is recommended to ensure complete dissolution.

  • Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot and store at -20°C for up to 3 months.

Protocol 3: Preparation of a 1 mg/mL PBS Working Solution
  • Thaw a frozen aliquot of a concentrated stock solution (e.g., 50 mM in water).

  • Dilute the stock solution into sterile PBS (pH 7.2) to a final concentration of 1 mg/mL.

  • Vortex to ensure the solution is homogeneous.

  • This working solution should be prepared fresh immediately before use and any unused portion should be discarded. It is not recommended for storage.[11]

G cluster_start Start: Compound Preparation cluster_solvent Solvent Addition cluster_dissolution Dissolution Steps cluster_final Final Steps start Weigh Dorsomorphin dihydrochloride powder add_solvent Add chosen solvent (DMSO, Water, or PBS) start->add_solvent mix Vortex to mix add_solvent->mix check Solution Clear? mix->check troubleshoot Apply gentle heat (37°C) and/or sonicate check->troubleshoot No ready Solution Ready for Use or Aliquoting check->ready Yes troubleshoot->mix storage Aliquot and Store at -20°C or -80°C ready->storage

Experimental workflow for dissolving this compound.

Signaling Pathway Inhibition

This compound is a dual inhibitor, primarily targeting the AMPK and BMP signaling pathways.

AMPK Pathway Inhibition

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Dorsomorphin competes with ATP to inhibit the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream targets involved in processes like fatty acid oxidation and glucose uptake.

AMPK_Pathway AMP ↑ AMP/ATP Ratio (Cellular Stress) LKB1 LKB1 AMP->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream phosphorylates Dorso Dorsomorphin dihydrochloride Dorso->AMPK inhibits (ATP-competitive) Response Metabolic Response (e.g., ↑ Autophagy, ↑ Glycolysis) Downstream->Response

Dorsomorphin inhibits the AMPK signaling pathway.
BMP Pathway Inhibition

The Bone Morphogenetic Protein (BMP) pathway is crucial for embryonic development and tissue homeostasis. Dorsomorphin selectively inhibits the Type I BMP receptors (ALK2, ALK3, ALK6), preventing the phosphorylation and activation of the SMAD1/5/8 transcription factors. This blockage halts the transcription of BMP target genes.

BMP_Pathway BMP_Ligand BMP Ligand (e.g., BMP2, BMP4) TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R recruits & phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates Dorso Dorsomorphin dihydrochloride Dorso->TypeI_R inhibits SMAD_Complex SMAD Complex SMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Tx Target Gene Transcription Nucleus->Gene_Tx

References

Dorsomorphin dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dorsomorphin dihydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable when stored at -20°C, protected from light.[1][2][3] Several suppliers indicate that in its lyophilized or crystalline solid form, the compound is stable for at least two to four years under these conditions.[1][4][5] It is also recommended to store it in a desiccated environment.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound can be dissolved in various solvents. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.25 ml of DMSO.[1] It is also soluble in water.[2][6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storage.[1][7]

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution depends on the solvent and storage temperature. Solutions in organic solvents like DMSO should be stored at -20°C or -80°C. At -20°C, the solution is stable for up to 3 to 6 months.[1][7] For longer-term storage, -80°C is recommended, with stability for up to one year.[7][8][9] Aqueous solutions are less stable, and it is generally not recommended to store them for more than one day.[4]

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Improper Storage. this compound, especially in solution, can degrade if not stored correctly. Exposure to light and repeated freeze-thaw cycles can reduce its potency.[1][2]

    • Solution: Ensure the solid compound is stored at -20°C and protected from light.[2][3] Prepare fresh stock solutions and aliquot them for single use to avoid multiple freeze-thaw cycles.[1][7] If using a previously prepared stock solution that has been stored for an extended period, consider preparing a fresh one.

  • Possible Cause 2: Solution Instability. If you are using aqueous solutions of this compound, its stability is limited.

    • Solution: Prepare aqueous solutions fresh before each experiment. It is not recommended to store aqueous solutions for more than one day.[4] For experiments requiring the compound to be in an aqueous buffer, dilute a freshly prepared stock in an organic solvent (like DMSO) into the aqueous buffer immediately before use.[4]

  • Possible Cause 3: Solubility Issues. this compound has different solubilities in various solvents. If the compound has precipitated out of solution, the effective concentration will be lower than expected.

    • Solution: Be aware of the solubility limits in your chosen solvent. For instance, solubility is approximately 0.5 mg/mL in DMSO and 1 mg/mL in PBS (pH 7.2).[4] If you notice any precipitation, you can try gently warming the solution.[1] For DMSO solutions, heating to approximately 55°C and then cooling can help redissolve the compound.[10]

Quantitative Data Summary

Table 1: Storage Conditions and Stability of Solid this compound

FormStorage TemperatureStabilityAdditional Notes
Crystalline Solid/Lyophilized Powder-20°C≥ 4 years[4][5]Store desiccated and protected from light.[1][2]
24 months[1]

Table 2: Storage Conditions and Stability of this compound in Solution

SolventStorage TemperatureStability
DMSO-20°CUp to 3 months[1]
-20°C6 months[7][8]
-80°C1 year[7][8][9]
AqueousNot Recommended≤ 1 day[4]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 5 mg of powder (MW: 472.4 g/mol for dihydrochloride), you would add approximately 1.06 ml of DMSO.

  • Mixing: Vortex or gently warm the solution to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Warm to Mix dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Experimental workflow for the preparation and use of this compound solutions.

signaling_pathways cluster_bmp BMP Signaling Pathway cluster_ampk AMPK Signaling Pathway BMP BMP Ligand BMPR_I BMP Type I Receptors (ALK2, ALK3, ALK6) BMP->BMPR_I SMAD SMAD1/5/8 BMPR_I->SMAD Inhibition pSMAD pSMAD1/5/8 SMAD->pSMAD Gene Target Gene Transcription pSMAD->Gene AMP AMP/ATP Ratio AMPK AMPK AMP->AMPK pAMPK pAMPK AMPK->pAMPK Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->BMPR_I Dorsomorphin->AMPK

Caption: this compound inhibits both the BMP and AMPK signaling pathways.

References

Technical Support Center: Dorsomorphin Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dorsomorphin in primary cell cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Dorsomorphin-induced cytotoxicity?

A1: Dorsomorphin, also known as Compound C, induces cytotoxicity through multiple mechanisms. It is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5][6]. However, its cytotoxic effects are often attributed to its inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway by targeting type I BMP receptors ALK2, ALK3, and ALK6[2][3][6][7][8][9]. Inhibition of BMP signaling can disrupt crucial cellular processes, leading to apoptosis or cell cycle arrest[7][10]. Some studies suggest that Dorsomorphin can induce apoptosis independently of AMPK inhibition[1][11][12].

Q2: Is Dorsomorphin selective in its action?

A2: While widely used as an AMPK and BMP inhibitor, Dorsomorphin is known to have off-target effects. Notably, it can inhibit VEGF (vascular endothelial growth factor) type-2 receptors (Flk1/KDR), which can impact angiogenesis and cell survival[13][14]. It is crucial to consider these off-target effects when interpreting experimental results. For more specific BMP inhibition, analogs like DMH1 have been developed[14].

Q3: What is a typical working concentration for Dorsomorphin in primary cell cultures?

A3: The optimal working concentration of Dorsomorphin varies significantly depending on the primary cell type and the experimental objective. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type. Generally, concentrations ranging from 1 µM to 20 µM are used in cell culture experiments[11][15][16]. For some sensitive primary cells, even lower concentrations may be necessary.

Q4: How should I prepare and store Dorsomorphin?

A4: Dorsomorphin is typically supplied as a lyophilized powder and should be stored at -20°C[1]. For use in cell culture, it is commonly dissolved in DMSO to create a stock solution (e.g., 10 mM)[1][15]. The stock solution should be stored at -20°C and is typically stable for up to 3 months[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution[1]. When preparing your working concentration, dilute the DMSO stock solution in your cell culture medium. Be mindful of the final DMSO concentration, as it can be toxic to primary cells at higher levels (typically keep below 0.1%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed even at low Dorsomorphin concentrations. Primary cells are highly sensitive to the compound or the DMSO solvent.1. Perform a dose-response experiment starting with very low concentrations (e.g., 0.1 µM) to determine the IC50 for your specific primary cell type. 2. Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Run a vehicle control (medium with DMSO only) to assess solvent toxicity. 3. Check the quality and passage number of your primary cells. Higher passage numbers can lead to increased sensitivity.[17][18][19]
Inconsistent or variable results between experiments. 1. Inconsistent cell seeding density. 2. Variability in Dorsomorphin stock solution activity. 3. Differences in cell culture conditions.1. Ensure consistent cell seeding density across all experiments as this can influence the cellular response to the compound. 2. Prepare fresh dilutions of Dorsomorphin from a new aliquot of the stock solution for each experiment. 3. Standardize all cell culture parameters including media composition, serum percentage, and incubation times.
Unexpected experimental outcomes (e.g., effects unrelated to AMPK or BMP signaling). Off-target effects of Dorsomorphin.1. Be aware of Dorsomorphin's known off-target effects, particularly on VEGF receptors.[13][14] 2. Consider using more specific inhibitors, such as DMH1 for BMP signaling, to confirm that the observed effects are target-specific.[14] 3. Use complementary methods, such as siRNA-mediated knockdown of the target protein, to validate your findings.
Difficulty dissolving Dorsomorphin. The compound has low aqueous solubility.1. For a 10 mM stock, reconstitute 5 mg of powder in 1.25 ml of DMSO.[1] 2. Gentle warming (e.g., 37°C) and sonication can aid in dissolution.[5] 3. For cell-based assays, it is recommended to dilute the stock solution into the culture medium immediately before use.[9]

Quantitative Data Summary

The cytotoxic and inhibitory concentrations of Dorsomorphin can vary widely depending on the cell type and assay conditions. The following table summarizes reported IC50 and effective concentrations from various studies. Note that most of these values are from cancer cell lines and should be used as a reference point for designing experiments with primary cells.

Cell Line/TypeAssayIC50 / Effective ConcentrationReference
HeLa CellsCell Viability (CCK-8)10.71 µM[15][20]
HCT116 CellsCell Viability (CCK-8)11.34 µM[15][20]
A17 Breast Cancer CellsCell Viability (MTT)1.338 ± 0.1 µM[10]
Uveal Melanoma (92-1)Cell Viability6.526 µM[21]
Uveal Melanoma (MP46)Cell Viability10.13 µM[21]
Uveal Melanoma (OMM2.5)Cell Viability31.45 µM[21]
Uveal Melanoma (Mel270)Cell Viability8.39 µM[21]
C2C12 MyofibroblastsInhibition of Alkaline Phosphatase Activity4 µM (no cytotoxicity observed)[7][8]
Hep3B Hepatoma CellsInhibition of Hepcidin Promoter Activity10 µM[7]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Dorsomorphin Treatment: Prepare serial dilutions of Dorsomorphin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Dorsomorphin-containing medium to each well. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Dorsomorphin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Dorsomorphin_Signaling_Pathways cluster_BMP BMP Signaling cluster_AMPK AMPK Signaling BMP_Ligand BMP Ligand BMPRII BMPR-II BMP_Ligand->BMPRII BMPRI BMPR-I (ALK2/3/6) BMPRII->BMPRI pSMAD p-SMAD1/5/8 BMPRI->pSMAD Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription AMP AMP AMPK AMPK AMP->AMPK ATP ATP ATP->AMPK Downstream Downstream Targets AMPK->Downstream Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibits Dorsomorphin->AMPK Inhibits Experimental_Workflow_Cytotoxicity start Start: Primary Cell Culture seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with Dorsomorphin (Dose-Response) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay data_analysis Data Analysis: IC50 & Apoptosis Rate viability_assay->data_analysis apoptosis_assay->data_analysis end End: Results Interpretation data_analysis->end Troubleshooting_Logic start High Cell Death Observed check_dmso Check DMSO Concentration start->check_dmso Is it high? dose_response Perform Dose- Response Curve start->dose_response Is it unexpected? cell_quality Check Cell Quality/Passage start->cell_quality Are cells healthy? off_target Consider Off- Target Effects dose_response->off_target Still unexpected? specific_inhibitor Use More Specific Inhibitor off_target->specific_inhibitor validate_target Validate with siRNA off_target->validate_target

References

Troubleshooting Inconsistent Results with Dorsomorphin Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter when using Dorsomorphin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing variable or inconsistent results with my Dorsomorphin treatment?

A1: Inconsistent results with Dorsomorphin can stem from several factors:

  • Off-Target Effects: Dorsomorphin is a well-known inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6).[1][2][3] However, it also has significant off-target effects, notably against VEGF type-2 receptors (Flk1/KDR), which can impact angiogenesis.[4][5] Depending on your cell type and experimental system, these off-target effects can lead to unexpected phenotypes.

  • Stock Solution Stability: The stability of your Dorsomorphin stock solution is critical. Improper storage, such as repeated freeze-thaw cycles, can lead to degradation of the compound.[1][2] It is recommended to aliquot stock solutions and store them at -80°C for long-term use (up to 1 year) or -20°C for shorter-term use (1-3 months).[1][6][7]

  • Concentration and Cell Type Dependency: The effective concentration of Dorsomorphin can vary significantly between different cell lines.[8] A concentration that is effective in one cell type may be toxic or ineffective in another. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Solubility Issues: Dorsomorphin has low solubility in aqueous media.[9] When diluting the DMSO stock solution into your culture medium, ensure proper mixing and pre-warm the media to prevent precipitation.[2]

Q2: My cells are dying at concentrations that are reported to be effective. What could be the cause?

A2: Cell death at expectedly effective concentrations can be due to:

  • High DMSO Concentration: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.[2]

  • Off-Target Cytotoxicity: As mentioned, Dorsomorphin has off-target effects that can lead to cytotoxicity in a cell-type-specific manner.[4] Consider using a more specific BMP inhibitor, such as LDN-193189, if BMP pathway inhibition is your primary goal and cytotoxicity is a concern.[10]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Dorsomorphin. The IC50 values can range from low micromolar to over 30 µM depending on the cell line.[8]

Q3: How can I confirm that Dorsomorphin is inhibiting the intended target in my experiment?

A3: To validate the inhibitory activity of Dorsomorphin, you should perform downstream target analysis.

  • For BMP Pathway Inhibition: Assess the phosphorylation status of SMAD1/5/8, which are direct downstream targets of the BMP type I receptors. A successful inhibition by Dorsomorphin should lead to a decrease in phosphorylated SMAD1/5/8 levels.[2][10]

  • For AMPK Inhibition: Measure the phosphorylation of ACC (Acetyl-CoA Carboxylase), a downstream target of AMPK. Inhibition of AMPK by Dorsomorphin will result in reduced phosphorylation of ACC.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for Dorsomorphin to aid in experimental design.

ParameterValueCell Line/SystemReference
Ki for AMPK 109 nMCell-free assays[1]
IC50 for ALK2 107.9 nMIn vitro kinase assay[4]
IC50 for KDR (VEGFR2) 25.1 nMIn vitro kinase assay[4]
Effective Concentration 0.5 µM - 20 µMGeneral cell culture[2]
IC50 (Cytotoxicity) 6.526 µM92-1 (uveal melanoma)[8]
IC50 (Cytotoxicity) 10.13 µMMP46 (uveal melanoma)[8]
IC50 (Cytotoxicity) 31.45 µMOMM2.5 (uveal melanoma)[8]
IC50 (Cytotoxicity) 8.39 µMMel270 (uveal melanoma)[8]

Experimental Protocols

Preparation of Dorsomorphin Stock Solution
  • To prepare a 10 mM stock solution, dissolve 2 mg of Dorsomorphin (molecular weight ~399.49 g/mol ) in 501 µL of pure DMSO.[2]

  • Warm the solution at 37°C for 3-5 minutes to ensure complete solubilization.[2]

  • Gently tap the vial before opening to collect all the powder at the bottom.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1][6][7]

Cell Treatment Protocol
  • Culture your cells to the desired confluency.

  • Thaw an aliquot of the Dorsomorphin stock solution at 37°C.[2]

  • Pre-warm the cell culture medium to 37°C.[2]

  • Dilute the Dorsomorphin stock solution directly into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.[2]

  • Mix the supplemented media well. For best results, filter the media through a 0.2 µm low-protein binding filter.[2]

  • Replace the existing medium in your cell culture plates with the Dorsomorphin-containing medium.

  • Incubate the cells for the desired treatment duration.

Western Blotting for Phospho-SMAD1/5/8
  • After Dorsomorphin treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.[10]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the phospho-SMAD1/5/8 signal to a loading control like GAPDH or β-tubulin.[10]

Visualizations

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD Phosphorylates SMAD1/5/8 Dorsomorphin Dorsomorphin Dorsomorphin->TypeI_R Inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocates

Caption: Dorsomorphin inhibits the BMP signaling pathway.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Inconsistent Results with Dorsomorphin Check_Stock Verify Stock Solution: - Aliquoted? - Storage Temp? - Freeze-thaw cycles? Start->Check_Stock Dose_Response Perform Dose-Response Curve Check_Stock->Dose_Response Check_DMSO Check Final DMSO Concentration (<0.5%) Dose_Response->Check_DMSO Validate_Target Validate Target Inhibition (p-SMAD or p-ACC) Check_DMSO->Validate_Target Consider_Off_Target Consider Off-Target Effects (e.g., VEGFR2) Validate_Target->Consider_Off_Target If still inconsistent Consistent_Results Consistent Results Validate_Target->Consistent_Results If successful Alternative_Inhibitor Use More Specific Inhibitor (e.g., LDN-193189) Consider_Off_Target->Alternative_Inhibitor Alternative_Inhibitor->Dose_Response

Caption: Troubleshooting workflow for Dorsomorphin experiments.

References

How to prevent precipitation of Dorsomorphin in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dorsomorphin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what is its primary mechanism of action?

Dorsomorphin, also known as Compound C, is a potent, selective, and reversible small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding pocket of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[1][2][3] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[2][3][4] Dorsomorphin is also recognized as an inhibitor of AMP-activated protein kinase (AMPK).[1]

Q2: Why does Dorsomorphin precipitate in cell culture media?

Dorsomorphin is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media.[5] Precipitation often occurs when the concentration of Dorsomorphin exceeds its solubility limit in the final culture volume. This can be triggered by several factors, including:

  • Improper stock solution preparation: Using a suboptimal solvent or incorrect concentration.

  • Suboptimal dilution into media: Adding the Dorsomorphin stock solution to cold media or inadequate mixing can cause it to crash out of solution.

  • High final concentration: The desired experimental concentration of Dorsomorphin may be too high for the given media composition.

  • Media components: Interactions with salts, proteins, and other components in the media can reduce Dorsomorphin's solubility.[6]

  • pH of the media: Changes in pH can affect the solubility of small molecules.

Q3: What is the recommended solvent for preparing Dorsomorphin stock solutions?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing Dorsomorphin stock solutions.[7] It can be dissolved in DMSO at concentrations up to 100 mM.[6] For some applications, ethanol or dimethylformamide (DMF) can also be used, but solubility may be lower.[4]

Q4: What is the recommended storage procedure for Dorsomorphin and its stock solutions?

  • Powder: Store the lyophilized powder at -20°C, protected from light.[6]

  • Stock Solutions: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.[8]

Troubleshooting Guide: Preventing Dorsomorphin Precipitation

If you are experiencing precipitation of Dorsomorphin in your cell culture media, follow this step-by-step troubleshooting guide.

Step 1: Review Your Stock Solution Preparation

  • Issue: The stock solution was not prepared correctly, leading to insolubility from the start.

  • Solution:

    • Ensure you are using high-purity, anhydrous DMSO.

    • To aid dissolution, gently warm the DMSO stock solution to 37°C for 3-5 minutes and vortex or sonicate.[9]

    • Visually inspect your stock solution for any undissolved particles before use.

Step 2: Optimize the Dilution Process

  • Issue: The method of diluting the stock solution into the media is causing precipitation.

  • Solution:

    • Pre-warm the media: Always use media that has been pre-warmed to 37°C before adding the Dorsomorphin stock solution.[9] Adding a concentrated DMSO stock to cold media will significantly decrease the solubility of the compound.

    • Add dropwise while mixing: Add the required volume of the stock solution drop by drop to the pre-warmed media while gently swirling or vortexing the media. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

    • Avoid high final DMSO concentrations: Keep the final concentration of DMSO in the culture media below 0.5% to minimize solvent-induced precipitation and cellular toxicity.[9]

Step 3: Evaluate the Final Concentration and Media Composition

  • Issue: The final working concentration of Dorsomorphin is too high for the specific cell culture medium being used.

  • Solution:

    • Perform a solubility test: Before treating your cells, perform a small-scale test by adding your desired final concentration of Dorsomorphin to the cell-free media and incubating it under the same conditions as your experiment. Observe for any signs of precipitation over time.

    • Consider media components: Serum-free media may be more prone to precipitation due to the lack of proteins that can help solubilize hydrophobic compounds. If using serum-free media, you may need to lower the final concentration of Dorsomorphin.

    • Filter the supplemented media: After adding Dorsomorphin, filter the media through a 0.22 µm sterile filter to remove any micro-precipitates before adding it to your cells.[9]

Step 4: Consider Using Dorsomorphin Dihydrochloride

  • Issue: The standard form of Dorsomorphin has inherently low aqueous solubility.

  • Solution:

    • Dorsomorphin is also available as a dihydrochloride salt, which has a higher solubility in aqueous solutions, including cell culture media. If precipitation issues persist, consider using this more soluble form for your experiments.

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₄H₂₅N₅O
Molecular Weight 399.5 g/mol
Solubility DMSO: Up to 100 mM[6] Ethanol: Soluble[4] DMF: Soluble[4] Water: Sparingly soluble[4]
Recommended Stock Conc. 10 mM in DMSO[9]
Effective Culture Conc. 0.5 µM to 20 µM[9]

Experimental Protocols

Protocol for Preparing a 10 mM Dorsomorphin Stock Solution in DMSO

  • Bring the vial of Dorsomorphin powder to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of Dorsomorphin, add 250.3 µL of DMSO).

  • To facilitate dissolution, warm the vial at 37°C for 3-5 minutes.[9]

  • Vortex the solution until the Dorsomorphin is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol for Adding Dorsomorphin to Cell Culture Media

  • Thaw an aliquot of the Dorsomorphin stock solution at room temperature.

  • Pre-warm the required volume of cell culture media to 37°C in a water bath.

  • Calculate the volume of the Dorsomorphin stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

  • While gently swirling the pre-warmed media, add the Dorsomorphin stock solution dropwise.

  • Once the Dorsomorphin is added, gently mix the media by inverting the tube or bottle a few times.

  • (Optional but recommended) Sterilize the final Dorsomorphin-supplemented media by passing it through a 0.22 µm filter.

  • Immediately add the supplemented media to your cell cultures.

Visualizations

Troubleshooting_Workflow start Start: Dorsomorphin Precipitation Observed stock_prep Step 1: Review Stock Solution Preparation start->stock_prep dissolution_check Is the stock fully dissolved? stock_prep->dissolution_check reprepare_stock Action: Re-prepare stock solution with warming/vortexing dissolution_check->reprepare_stock No dilution_process Step 2: Optimize Dilution Process dissolution_check->dilution_process Yes reprepare_stock->stock_prep media_temp_check Is the media pre-warmed to 37°C? dilution_process->media_temp_check warm_media Action: Pre-warm media to 37°C media_temp_check->warm_media No mixing_check Are you adding stock dropwise with mixing? media_temp_check->mixing_check Yes warm_media->dilution_process improve_mixing Action: Add stock slowly while swirling mixing_check->improve_mixing No concentration_check Step 3: Evaluate Final Concentration mixing_check->concentration_check Yes improve_mixing->dilution_process solubility_test Action: Perform a solubility test in cell-free media concentration_check->solubility_test lower_conc Consider lowering the final concentration solubility_test->lower_conc consider_salt Step 4: Consider Using this compound lower_conc->consider_salt end_success Success: Precipitation Prevented consider_salt->end_success

Caption: Troubleshooting workflow for Dorsomorphin precipitation.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand BMPR_II BMP Type II Receptor BMP_ligand->BMPR_II BMPR_I BMP Type I Receptor (ALK2, ALK3, ALK6) BMP_ligand->BMPR_I BMPR_II->BMPR_I Phosphorylates R_SMAD SMAD1/5/8 BMPR_I->R_SMAD Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->BMPR_I Inhibits p_R_SMAD p-SMAD1/5/8 SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Regulates

References

Dorsomorphin half-life in cell culture medium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dorsomorphin. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective use of Dorsomorphin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Dorsomorphin stock solutions?

A1: Dorsomorphin is most commonly dissolved in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, you can reconstitute 5 mg of Dorsomorphin powder in 1.25 ml of DMSO. Stock solutions should be aliquoted and stored at -20°C for up to 3 months to prevent loss of potency. Avoid repeated freeze-thaw cycles.

Q2: What is the half-life of Dorsomorphin in cell culture medium?

A2: The half-life of Dorsomorphin in cell culture medium at 37°C has not been definitively reported in the literature. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and media components. For long-term experiments, it is highly recommended to determine the half-life empirically under your specific experimental conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section.

Q3: What are the primary cellular targets of Dorsomorphin?

A3: Dorsomorphin is a potent, ATP-competitive, and reversible inhibitor of both the Bone Morphogenetic Protein (BMP) signaling pathway and AMP-activated protein kinase (AMPK).[1] It selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream SMAD1/5/8.[2] Its inhibitory effect on AMPK has a reported Ki value of 109 nM.[3]

Q4: Are there known off-target effects for Dorsomorphin?

A4: Yes, at higher concentrations, Dorsomorphin can exhibit off-target effects. It has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[4][5] To minimize off-target effects, it is crucial to use the lowest effective concentration determined by a dose-response experiment for your specific cell type and experimental endpoint.

Q5: Can Dorsomorphin cause cytotoxicity?

A5: Dorsomorphin can exhibit cytostatic or cytotoxic effects at high concentrations. The effective concentration for BMP or AMPK inhibition is generally lower than the concentration that induces significant cell death. However, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic working concentration for your specific cell line and experimental duration. For example, in A17 cells, the IC50 after 96 hours was determined to be 1.34 µM.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of BMP signaling (e.g., no change in p-SMAD1/5/8 levels) 1. Dorsomorphin degradation: The compound may have degraded in the cell culture medium during a long incubation period. 2. Suboptimal concentration: The concentration of Dorsomorphin may be too low to effectively inhibit the target in your specific cell system. 3. Incorrect preparation/storage: Improper handling of the stock solution can lead to loss of potency.1. Refresh the medium with freshly diluted Dorsomorphin every 24-48 hours, or as determined by your half-life experiment. 2. Perform a dose-response experiment to determine the optimal concentration (typically in the range of 0.5-10 µM). 3. Ensure proper storage of the DMSO stock at -20°C in small aliquots to avoid freeze-thaw cycles.
Inconsistent results between experiments 1. Variability in cell density or passage number: Different cell states can respond differently to treatment. 2. Precipitation of Dorsomorphin: The compound has low solubility in aqueous media and can precipitate out of solution.[7] 3. DMSO concentration: High concentrations of the solvent DMSO can be toxic to cells.1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Pre-warm the cell culture media before adding the reconstituted Dorsomorphin to avoid precipitation. Visually inspect the media for any signs of precipitation after adding the compound. 3. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and include a vehicle control (DMSO alone) in all experiments.
Unexpected cellular effects or toxicity 1. Off-target effects: The concentration of Dorsomorphin used may be too high, leading to inhibition of other kinases like KDR.[4][5] 2. Cell line sensitivity: Different cell lines can have varying sensitivities to Dorsomorphin.1. Lower the concentration of Dorsomorphin. If possible, use a more specific inhibitor, such as LDN-193189 for the BMP pathway, to confirm that the observed phenotype is due to BMP inhibition. 2. Perform a viability/cytotoxicity assay to establish a non-toxic working concentration range for your specific cell line.

Signaling Pathways

Below are diagrams illustrating the signaling pathways inhibited by Dorsomorphin.

BMP_Signaling_Pathway cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->TypeI_R Inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Complex->Transcription Regulates

Caption: Dorsomorphin inhibits the BMP signaling pathway.

AMPK_Signaling_Pathway AMP_ATP High AMP/ATP Ratio (Cellular Stress) AMPK AMPK AMP_ATP->AMPK Activates Anabolic Anabolic Pathways (e.g., mTORC1) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Autophagy) AMPK->Catabolic Activates Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits Growth Cell Growth & Proliferation Anabolic->Growth Promotes Energy Energy Production Catabolic->Energy Promotes

Caption: Dorsomorphin inhibits the AMPK signaling pathway.

Experimental Protocols

Protocol 1: Determination of Dorsomorphin Half-Life in Cell Culture Medium

This protocol outlines a method to determine the stability of Dorsomorphin in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography (HPLC)-UV.

Materials:

  • Dorsomorphin powder

  • DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier for mobile phase)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

Workflow Diagram:

HalfLife_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation A Prepare Dorsomorphin stock (e.g., 10 mM in DMSO) B Spike Dorsomorphin into pre-warmed cell culture medium (e.g., to 10 µM) A->B C Aliquot into sterile tubes B->C D Incubate at 37°C, 5% CO2 C->D E Collect samples at different time points (e.g., 0, 2, 4, 8, 12, 24, 48h) D->E F Store samples at -80°C until analysis E->F G Thaw samples and prepare for HPLC F->G H Analyze samples by HPLC-UV G->H I Quantify remaining Dorsomorphin concentration at each time point H->I J Plot ln(concentration) vs. time I->J K Determine the slope (k) of the linear portion of the curve J->K L Calculate half-life (t1/2) = 0.693 / |k| K->L

Caption: Workflow for half-life determination.

Procedure:

  • Preparation of Dorsomorphin Standard Curve:

    • Prepare a 10 mM stock solution of Dorsomorphin in DMSO.

    • Create a series of dilutions of the stock solution in your cell culture medium to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

    • Analyze these standards by HPLC-UV to establish a linear relationship between concentration and peak area.

  • Sample Preparation and Incubation:

    • Pre-warm your complete cell culture medium to 37°C.

    • Spike the pre-warmed medium with Dorsomorphin to a final concentration within the linear range of your standard curve (e.g., 10 µM).

    • Aliquot the Dorsomorphin-containing medium into sterile microcentrifuge tubes.

    • Place the tubes in a 37°C incubator with 5% CO2.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot for each time point.

    • Immediately freeze the samples at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.

  • HPLC-UV Analysis:

    • Thaw all samples, including the standards.

    • If necessary, centrifuge the samples to pellet any debris and transfer the supernatant to HPLC vials.

    • Inject the samples onto the HPLC system. An isocratic method with a mobile phase of acetonitrile and water (with a modifier like formic acid) is often a good starting point. The detection wavelength should be set to one of the absorbance maxima of Dorsomorphin (e.g., ~271 nm or ~334 nm).

    • Record the peak area for Dorsomorphin in each sample.

  • Data Analysis and Half-Life Calculation:

    • Using the standard curve, convert the peak areas of your time-course samples into concentrations.

    • Plot the natural logarithm (ln) of the Dorsomorphin concentration against time.

    • Perform a linear regression on the data points. The slope of this line represents the degradation rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / |k|

Protocol 2: Assessing Dorsomorphin-Mediated Inhibition of BMP Signaling

This protocol describes a Western blot analysis to measure the inhibition of SMAD1/5/8 phosphorylation in response to BMP4 treatment in the presence of Dorsomorphin.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

  • Complete cell culture medium

  • Serum-free medium

  • Dorsomorphin

  • Recombinant BMP4

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed C2C12 cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.

  • Dorsomorphin Pre-treatment:

    • Pre-treat the cells with various concentrations of Dorsomorphin (e.g., 0, 0.5, 1, 5, 10 µM) in serum-free medium for 1-2 hours. Include a vehicle control (DMSO).

  • BMP4 Stimulation:

    • Stimulate the cells by adding BMP4 to a final concentration of 50 ng/mL to each well (except for the unstimulated control).

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD1/5/8 and normalize them to the total SMAD1 and loading control bands.

    • A dose-dependent decrease in the phospho-SMAD1/5/8 signal in the Dorsomorphin-treated samples compared to the BMP4-only treated sample indicates successful inhibition of the BMP pathway.

References

Long-term stability of Dorsomorphin dihydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability, storage, and troubleshooting of Dorsomorphin dihydrochloride stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

This compound is soluble in several solvents. The choice of solvent depends on the desired stock concentration and experimental requirements. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.25 ml of DMSO.[1] It is also soluble in water.[2][3] If you observe any precipitation, warming the solution to 37°C for 3-5 minutes can aid in solubilization. For cell culture applications, ensure the final concentration of DMSO does not exceed 0.5% to avoid toxicity.

2. What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][4][5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5] Protect the solutions from light.

3. What is the shelf life of this compound stock solutions?

The stability of this compound stock solutions can vary depending on the solvent and storage temperature. The table below summarizes the recommended storage durations from various suppliers.

SolventStorage TemperatureShelf Life
DMSO-20°CUp to 6 months[4]
DMSO-80°CUp to 1 year[4]
Aqueous BufferNot Recommended for >1 day>1 day not recommended[6]

4. My this compound solution has precipitated. What should I do?

Precipitation can occur, especially with concentrated stock solutions or upon dilution into aqueous buffers. If you notice precipitation, you can try warming the solution gently at 37°C and vortexing to redissolve the compound. When diluting a DMSO stock solution into aqueous media for cell culture, it is recommended to pre-warm the media before adding the Dorsomorphin solution to minimize precipitation.

5. I am not observing the expected biological effect in my experiments. Could my this compound have degraded?

A loss of biological activity could indicate degradation of the compound. This can be caused by improper storage, multiple freeze-thaw cycles, or prolonged storage. To verify the activity of your Dorsomorphin solution, you can perform a functional assay, such as assessing its ability to inhibit BMP-induced SMAD1/5/8 phosphorylation.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

IssuePossible CauseRecommended Action
Precipitation in stock solution - High concentration- Improper solvent- Low temperature- Warm the solution at 37°C and vortex.- Prepare a more dilute stock solution.- Ensure the solvent is appropriate for the desired concentration.
Precipitation upon dilution in media - Low solubility in aqueous solutions- Temperature shock- Pre-warm the cell culture media before adding the Dorsomorphin stock solution.- Add the stock solution to the media slowly while vortexing.
Loss of biological activity - Degradation of the compound due to improper storage or handling- Incorrect dosage- Prepare a fresh stock solution.- Verify the activity of the stock solution using a functional assay (see Experimental Protocols).- Optimize the working concentration for your specific cell type and experimental conditions.
Inconsistent results - Variability in stock solution concentration due to improper mixing- Repeated freeze-thaw cycles- Ensure the stock solution is completely dissolved and homogenous before use.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature.

  • Add the appropriate volume of solvent (e.g., DMSO for a 10 mM stock).

  • Vortex the vial until the powder is completely dissolved. If necessary, warm the solution at 37°C for 3-5 minutes to aid dissolution.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Functional Assay to Test this compound Activity

This protocol assesses the ability of Dorsomorphin to inhibit Bone Morphogenetic Protein (BMP)-induced phosphorylation of SMAD1/5/8 in a suitable cell line (e.g., C2C12 cells).

  • Cell Seeding: Plate C2C12 cells in a 12-well plate at a density that will result in 70-80% confluency the next day.

  • Starvation: The following day, starve the cells in serum-free medium for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with your this compound solution at the desired concentration (e.g., 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-SMAD1/5/8 and total SMAD1.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection system.

  • Analysis: Compare the levels of phospho-SMAD1/5/8 in the different treatment groups. A potent Dorsomorphin solution should significantly reduce the BMP4-induced phosphorylation of SMAD1/5/8.

Signaling Pathways and Workflows

Dorsomorphin_BMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII binds BMPRI BMPR-I (ALK2, ALK3, ALK6) BMPRII->BMPRI recruits & phosphorylates pSMAD p-SMAD1/5/8 BMPRI->pSMAD phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene translocates to nucleus & regulates

Caption: Dorsomorphin inhibits the BMP signaling pathway by targeting the Type I receptors (ALK2, ALK3, ALK6).

Dorsomorphin_AMPK_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Stress e.g., Glucose Deprivation, Ischemia AMP AMP/ATP Ratio ↑ Stress->AMP AMPK AMPK AMP->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->AMPK inhibits

Caption: Dorsomorphin acts as a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).

Troubleshooting_Workflow Start Experiment Fails or Yields Inconsistent Results Check_Solution Is the Dorsomorphin solution clear and free of precipitate? Start->Check_Solution Warm_Solution Warm solution to 37°C and vortex. Prepare fresh if necessary. Check_Solution->Warm_Solution No Check_Storage Was the stock solution stored correctly (aliquoted, -20°C/-80°C, protected from light)? Check_Solution->Check_Storage Yes Warm_Solution->Check_Storage Prepare_Fresh Prepare a fresh stock solution. Check_Storage->Prepare_Fresh No Functional_Assay Perform a functional assay (e.g., pSMAD Western Blot). Check_Storage->Functional_Assay Yes Prepare_Fresh->Functional_Assay Functional_Assay->Prepare_Fresh No Activity Check_Protocol Review experimental protocol for - Correct concentration - Incubation times - Cell health Functional_Assay->Check_Protocol Activity Confirmed Optimize Optimize experimental conditions. Check_Protocol->Optimize Success Problem Resolved Optimize->Success

Caption: A logical workflow to troubleshoot common issues with this compound experiments.

References

Minimizing variability in experiments with Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dorsomorphin (also known as Compound C). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common challenges encountered during experiments with this potent inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of Dorsomorphin?

Dorsomorphin is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM in cell-free assays.[1] It also selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation.[1][2][3][4]

Q2: What are the known off-target effects of Dorsomorphin?

A significant off-target effect of Dorsomorphin is the inhibition of the VEGF (vascular endothelial growth factor) type-2 receptor (Flk1/KDR).[5][6] This can impact angiogenesis in in vivo models.[5][6] At higher concentrations, it may also affect other signaling molecules.[7] It is crucial to consider these off-target effects when designing experiments and interpreting results.

Q3: How should I prepare and store Dorsomorphin stock solutions?

Dorsomorphin is typically supplied as a crystalline solid or lyophilized powder.[8][9][10] For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[8] Stock solutions are commonly prepared by dissolving the compound in DMSO.[5][9][11] To prepare a 10 mM stock, for example, you can reconstitute 5 mg of powder in 1.25 ml of DMSO.[10] It is recommended to warm the solution to 37°C for 3-5 minutes to aid dissolution.[5][8] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles and used within three months to prevent loss of potency.[10] For cell culture, the final DMSO concentration should generally not exceed 0.5%.[8]

Q4: What is the recommended working concentration for Dorsomorphin?

The effective concentration of Dorsomorphin can vary significantly depending on the cell type, experimental conditions, and the specific pathway being targeted. For cell culture applications, concentrations typically range from 0.5 µM to 20 µM.[8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Potential Cause 1: Inconsistent Dorsomorphin Activity.

    • Solution: Ensure proper storage of both the solid compound and stock solutions at -20°C.[8][10] Avoid multiple freeze-thaw cycles by preparing small aliquots of the stock solution.[10] Prepare fresh dilutions in culture medium for each experiment, as aqueous solutions are not recommended for storage for more than one day.[8]

  • Potential Cause 2: Off-Target Effects.

    • Solution: Be aware of Dorsomorphin's inhibitory effect on the VEGF receptor.[5][6] If angiogenesis is a confounding factor, consider using a more selective BMP inhibitor, such as DMH1.[6] Perform control experiments to distinguish between AMPK and BMP pathway inhibition (see Issue 2).

  • Potential Cause 3: Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell density, serum concentration, and passage number, as these can influence signaling pathways and the cellular response to inhibitors.[12]

  • Potential Cause 4: Dose-Dependent Effects.

    • Solution: Small variations in concentration can lead to different outcomes. Perform a careful dose-response curve to identify the optimal concentration for your desired effect and to understand the concentration at which off-target effects become prominent.

Issue 2: Difficulty distinguishing between AMPK and BMP pathway inhibition.

  • Potential Cause: Overlapping downstream effects.

    • Solution: Use specific markers to differentiate the two pathways. To confirm BMP pathway inhibition, measure the phosphorylation levels of SMAD1/5/8.[2][4] To confirm AMPK inhibition, assess the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[1] Consider using alternative, structurally unrelated AMPK inhibitors like C75 or Ara-A as controls to see if they replicate the observed phenotype.[2]

Issue 3: Low solubility or precipitation of Dorsomorphin in culture medium.

  • Potential Cause: Poor aqueous solubility.

    • Solution: Dorsomorphin has low solubility in aqueous buffers.[8][9] Always prepare a concentrated stock solution in DMSO.[9] When diluting the stock solution into your culture medium, pre-warm the medium to 37°C to prevent precipitation.[8] Ensure the final DMSO concentration remains low (ideally ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity.[8][9] Filter the final supplemented medium through a 0.2 µm low-protein binding filter before adding it to your cells.[8]

Quantitative Data Summary

PropertyValueSource
Primary Target AMP-activated protein kinase (AMPK)[1][4]
Ki for AMPK 109 nM (cell-free assay)[1]
Secondary Target BMP Type I Receptors (ALK2, ALK3, ALK6)[1][2][4]
Significant Off-Target VEGF Type-2 Receptor (Flk1/KDR)[5][6]
Molecular Formula C₂₄H₂₅N₅O[4][9]
Molecular Weight 399.5 g/mol [4]
Appearance Crystalline solid / Light yellow solid[4][8]
Purity ≥98%[9]
Storage (Solid) -20°C for at least 2 years[8]
Storage (Stock in DMSO) -20°C for up to 3 months (aliquoted)[10]
SolventSolubilityNotesSource
DMSO ≤ 12 mM (with heating)Warming and ultrasonication can improve solubility. Use fresh DMSO as moisture can reduce solubility.[3][9]
Ethanol ~0.14 mg/mlPurge with an inert gas.[8]
Dimethylformamide (DMF) ~2.5 mg/mlPurge with an inert gas.[8]
1:1 DMF:PBS (pH 7.2) ~0.083 mg/mlPrepare fresh daily.[8]

Experimental Protocols

Protocol 1: General Cell Culture Experiment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Dorsomorphin in sterile DMSO. Aliquot into single-use volumes and store at -20°C.

  • Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize for 24 hours.

  • Dose-Response Determination (Recommended):

    • Prepare a series of Dorsomorphin dilutions in pre-warmed complete culture medium. A common starting range is 0.5 µM to 20 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest Dorsomorphin dose.

    • Replace the medium in the cell culture plates with the prepared Dorsomorphin or vehicle control medium.

    • Incubate for the desired treatment duration.

    • Assess the endpoint (e.g., cell viability, protein phosphorylation, gene expression).

  • Definitive Experiment: Based on the dose-response results, select the optimal concentration of Dorsomorphin for your experiment.

  • Endpoint Analysis: After the treatment period, harvest cells for downstream analysis (e.g., Western blotting for p-SMAD1/5/8 or p-ACC, qPCR for target gene expression).

Protocol 2: In Vivo Zebrafish Embryo Assay for BMP Inhibition

  • Stock Solution: Prepare a 10 mM stock solution of Dorsomorphin in DMSO.

  • Working Solution: Dilute the stock solution in embryo water to the desired final concentration (e.g., 2 µM for dorsalization studies).[6]

  • Treatment: Collect zebrafish embryos and place them in petri dishes with embryo water. At the desired developmental stage (e.g., 3 hours post-fertilization for dorsalization assessment), replace the embryo water with the Dorsomorphin working solution or a vehicle control.[6]

  • Incubation: Incubate the embryos at the appropriate temperature (typically 28.5°C).

  • Phenotypic Analysis: Observe the embryos at different time points for developmental changes, such as dorsalization or effects on angiogenesis.[2][6] For angiogenesis studies, treatment can be initiated at a later stage (e.g., 12 hours post-fertilization) to avoid early developmental defects.[6]

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

Caption: Dorsomorphin inhibits the BMP signaling pathway.

AMPK_Signaling_Pathway cluster_cellular_stress Cellular State cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates p-AMPK p-AMPK ACC ACC p-AMPK->ACC Phosphorylates p-ACC p-ACC Inhibition of Fatty Acid Synthesis Inhibition of Fatty Acid Synthesis p-ACC->Inhibition of Fatty Acid Synthesis Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits

Caption: Dorsomorphin inhibits the AMPK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM Dorsomorphin stock in DMSO B Seed cells and allow to adhere for 24h A->B C Perform dose-response (0.5-20 µM) B->C D Treat cells with optimal concentration and vehicle control C->D E Incubate for desired duration D->E F Harvest cells for downstream analysis E->F G Analyze data (e.g., Western, qPCR) F->G

Caption: General experimental workflow for Dorsomorphin.

References

Validation & Comparative

A Head-to-Head Battle for BMP Inhibition in Stem Cell Fate: Dorsomorphin vs. Noggin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of stem cell differentiation, the precise control of signaling pathways is paramount. The Bone Morphogenetic Protein (BMP) pathway is a critical regulator of cell fate, and its inhibition is often a key step in directing pluripotent stem cells towards specific lineages, such as neural and cardiac fates. Two of the most common tools to achieve this are the small molecule Dorsomorphin and the secreted protein Noggin. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for your research needs.

Dorsomorphin is a synthetic small molecule that offers temporal control and cell permeability, while Noggin is a naturally occurring extracellular antagonist of BMP ligands. Their distinct mechanisms of action result in different specificities, potencies, and potential off-target effects, which are critical considerations for experimental design and interpretation.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for Dorsomorphin and Noggin based on published experimental data.

FeatureDorsomorphinNoggin
Mechanism of Action ATP-competitive inhibitor of BMP type I receptors (ALK2, ALK3, ALK6), blocking downstream SMAD1/5/8 phosphorylation.[1][2]Extracellularly binds to and sequesters BMP ligands (BMP2, BMP4, BMP7, etc.), preventing them from binding to their receptors.[3][4]
Molecular Type Small molecule (C₂₄H₂₅N₅O)Secreted glycoprotein (homodimer)
Potency (BMP Inhibition) IC₅₀ ≈ 0.47 µM (for BMP4-induced SMAD1/5/8 phosphorylation)[5]Effective concentrations for differentiation are in the ng/mL range (e.g., 100-500 ng/mL).[3][6] Direct IC₅₀/EC₅₀ values are less commonly reported.
Typical Working Concentration 0.5 - 20 µM in stem cell culture.[7]100 - 500 ng/mL in stem cell culture.[3][6]
Specificity Primarily targets ALK2, ALK3, and ALK6.[2] Does not inhibit TGF-β or Activin signaling at effective concentrations.[1]Broadly antagonizes multiple BMP ligands, including BMP2, BMP4, BMP5, BMP6, and BMP7.[4]
Known Off-Target Effects Potent inhibitor of AMP-activated protein kinase (AMPK) with a Kᵢ of 109 nM.[7] Also reported to inhibit VEGF receptor 2 (VEGFR2).Can activate Fibroblast Growth Factor Receptor (FGFR) signaling.[8] Its broad BMP antagonism can be considered an off-target effect depending on the desired specificity.
Temporal Control Rapid and reversible action due to its small molecule nature.Slower onset and potentially longer-lasting effects due to its protein nature and mechanism of action.
Cell Permeability Readily penetrates cell layers in embryoid bodies and high-density cultures.May have limited penetration in dense cell cultures or tissues.
Signaling Pathway and Mechanisms of Inhibition

The diagram below illustrates the canonical BMP signaling pathway and the points of inhibition for both Dorsomorphin and Noggin. Noggin acts extracellularly by binding to BMP ligands, preventing them from initiating the signaling cascade. In contrast, Dorsomorphin acts intracellularly by inhibiting the kinase activity of the BMP type I receptors.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR-II BMPR-II (Type II Receptor) BMP Ligand->BMPR-II Noggin Noggin Noggin->BMP Ligand Inhibition BMPR-I BMPR-I (Type I Receptor) (ALK2/3/6) BMPR-II->BMPR-I Recruits & Activates Receptor Complex Active Receptor Complex BMPR-II->Receptor Complex BMPR-I->Receptor Complex SMAD1/5/8 SMAD1/5/8 Receptor Complex->SMAD1/5/8 Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->BMPR-I Inhibition p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD1/5/8-SMAD4 Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

BMP Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Neural Progenitor Cells (NPCs)

This protocol outlines a general procedure for inducing neural differentiation from hPSCs using either Dorsomorphin or Noggin.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated plates

  • hPSC maintenance medium (e.g., mTeSR1)

  • Neural induction medium: DMEM/F12, N2 supplement, B27 supplement, L-glutamine, NEAA

  • Dorsomorphin (Stock solution: 10 mM in DMSO)

  • Recombinant Human Noggin (Stock solution: 100 µg/mL in PBS with 0.1% BSA)

  • Fibroblast Growth Factor 2 (FGF2)

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium until they reach 80-90% confluency.

  • Initiation of Differentiation:

    • Aspirate the maintenance medium and wash the cells once with DMEM/F12.

    • Add neural induction medium supplemented with either:

      • Dorsomorphin Group: 2 µM Dorsomorphin.

      • Noggin Group: 250 ng/mL Noggin.

    • For both groups, add 20 ng/mL FGF2.

  • Neural Induction (Days 1-7):

    • Culture the cells in the respective neural induction medium.

    • Perform a full medium change daily.

    • Observe the morphological changes as cells transition from compact colonies to a more uniform neuroepithelial sheet.

  • NPC Expansion (Days 8 onwards):

    • After 7 days, the cells should exhibit characteristic neural rosette structures.

    • Passage the cells using a gentle dissociation reagent (e.g., Accutase).

    • Replate the cells on new Matrigel-coated plates in neural induction medium supplemented with FGF2 and ROCK inhibitor (for the first 24 hours post-passaging) to promote survival.

    • Continue to expand the NPCs for further differentiation or characterization.

Protocol 2: Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs) via Embryoid Body (EB) Formation

This protocol describes the induction of cardiomyocytes from mESCs using either Dorsomorphin or Noggin.

Materials:

  • Mouse embryonic stem cells (mESCs)

  • mESC maintenance medium (DMEM, 15% FBS, LIF, β-mercaptoethanol)

  • EB formation medium (mESC medium without LIF)

  • Non-adherent petri dishes

  • Dorsomorphin (Stock solution: 10 mM in DMSO)

  • Recombinant Mouse Noggin (Stock solution: 100 µg/mL in PBS with 0.1% BSA)

Procedure:

  • mESC Culture: Maintain mESCs in an undifferentiated state on gelatin-coated plates with mESC maintenance medium.

  • Embryoid Body (EB) Formation (Day 0):

    • Dissociate mESCs into a single-cell suspension.

    • Form EBs using the hanging drop method (e.g., 800 cells per 20 µL drop) or by plating cells in non-adherent dishes in EB formation medium.

  • BMP Inhibition (Initiation varies):

    • Dorsomorphin Group: On Day 2 of EB formation, add 2 µM Dorsomorphin to the EB formation medium.

    • Noggin Group: On Day 2 of EB formation, add 500 ng/mL Noggin to the EB formation medium.

  • Cardiomyocyte Induction (Days 2-5):

    • Continue to culture the EBs in the presence of the respective inhibitor.

    • On Day 5, transfer the EBs to gelatin-coated tissue culture plates in EB formation medium without the inhibitor to allow for attachment and outgrowth.

  • Observation of Beating Cardiomyocytes (Days 8 onwards):

    • Change the medium every 2-3 days.

    • Spontaneously contracting areas should become visible from Day 8-10 onwards.

    • The efficiency of cardiomyocyte differentiation can be quantified by counting the number of beating EBs or by flow cytometry for cardiac-specific markers (e.g., cTnT).

Comparative Experimental Workflow and Logical Relationships

To directly compare the efficacy of Dorsomorphin and Noggin for a specific differentiation outcome, a structured experimental workflow is essential. The following diagrams illustrate a typical workflow and the key logical distinctions between the two inhibitors.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis start Start: Pluripotent Stem Cells (e.g., hPSCs or mESCs) initiate_diff Initiate Differentiation (e.g., EB formation or monolayer culture) start->initiate_diff control Control Group (Vehicle only, e.g., DMSO) initiate_diff->control Split into groups dorsomorphin Dorsomorphin Group (e.g., 2 µM) initiate_diff->dorsomorphin Split into groups noggin Noggin Group (e.g., 250 ng/mL) initiate_diff->noggin Split into groups culture Culture for a defined period (e.g., 7-14 days) control->culture dorsomorphin->culture noggin->culture morphology Morphological Analysis (e.g., Rosette formation) culture->morphology gene_expression Gene Expression Analysis (qRT-PCR for lineage markers) culture->gene_expression protein_expression Protein Expression Analysis (Immunofluorescence, Flow Cytometry) culture->protein_expression functional_assay Functional Assays (e.g., Patch clamp, Calcium imaging) culture->functional_assay end Conclusion: Compare Efficacy, Specificity, and Purity morphology->end gene_expression->end protein_expression->end functional_assay->end

Comparative Experimental Workflow.

Logical_Relationships cluster_dorsomorphin Dorsomorphin Characteristics cluster_noggin Noggin Characteristics inhibitor_type BMP Inhibitor dorsomorphin Dorsomorphin inhibitor_type->dorsomorphin noggin Noggin inhibitor_type->noggin d_type Small Molecule dorsomorphin->d_type is a d_moa Intracellular: Inhibits ALK2/3/6 Kinase dorsomorphin->d_moa acts via d_off_target Off-Target: AMPK, VEGFR2 Inhibition dorsomorphin->d_off_target has d_pros Pros: Cell Permeable, Temporal Control, Cost-Effective dorsomorphin->d_pros offers n_type Secreted Protein noggin->n_type is a n_moa Extracellular: Sequesters BMP Ligands noggin->n_moa acts via n_off_target Broad Specificity: Inhibits multiple BMPs noggin->n_off_target has n_pros Pros: Natural Antagonist, High Specificity for BMPs over other pathways noggin->n_pros offers

Key Differences Between Dorsomorphin and Noggin.

Conclusion and Recommendations

The choice between Dorsomorphin and Noggin for BMP inhibition in stem cell differentiation is highly dependent on the specific experimental goals and context.

Choose Dorsomorphin when:

  • Precise temporal control over BMP inhibition is required.

  • The experimental setup involves dense 3D cultures or embryoid bodies where cell permeability is a concern.

  • Cost-effectiveness and lot-to-lot consistency are high priorities.

  • The potential off-target effects on AMPK and VEGFR2 signaling are either not a concern for the cell type and process being studied or can be controlled for.

Choose Noggin when:

  • A more "natural" or physiological inhibition of the BMP pathway is desired by targeting the ligands directly.

  • Broad inhibition of multiple BMP ligands is acceptable or even beneficial for the desired differentiation outcome.

  • The potential off-target effects of small molecules are a primary concern.

  • The experimental system involves monolayer cultures where protein penetration is not a significant barrier.

Recent studies have also explored the use of more specific Dorsomorphin analogs, such as DMH1, which show reduced off-target effects and can effectively replace Noggin in some protocols, offering a cost-effective and highly specific alternative.[9]

Ultimately, for novel differentiation protocols or when transitioning from one inhibitor to another, it is advisable to perform a dose-response optimization and validate the differentiation efficiency and specificity using the comparative workflow outlined above. This empirical approach will ensure the selection of the most effective and reliable BMP inhibitor for your specific research application.

References

Comparing Dorsomorphin and LDN-193189 as BMP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Dorsomorphin and LDN-193189 as BMP Inhibitors

For researchers investigating cellular signaling pathways, particularly those involving Bone Morphogenetic Proteins (BMPs), small molecule inhibitors are indispensable tools. This guide provides a detailed comparison of two widely used BMP inhibitors: Dorsomorphin and its derivative, LDN-193189. While both compounds effectively block BMP signaling, they exhibit significant differences in potency, specificity, and off-target effects.

Introduction to Dorsomorphin and LDN-193189

Dorsomorphin , also known as Compound C, was initially identified as an inhibitor of AMP-activated protein kinase (AMPK).[1][2] Subsequent research revealed its potent inhibitory activity against BMP type I receptors, establishing it as a valuable tool for studying BMP signaling.[2][3] However, its utility can be limited by significant off-target effects.[4]

LDN-193189 is a derivative of Dorsomorphin, developed through structure-activity relationship studies to enhance potency and specificity for BMP type I receptors.[5][6] It is a more selective inhibitor than its parent compound and is often preferred for its reduced off-target activity.[7][8]

Mechanism of Action: Inhibiting the BMP Signaling Cascade

Both Dorsomorphin and LDN-193189 are ATP-competitive inhibitors that target the kinase domain of BMP type I receptors (also known as Activin receptor-like kinases or ALKs).[7][9] The canonical BMP signaling pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8 (Smad1/5/8).[10][11] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[11]

Dorsomorphin and LDN-193189 prevent the phosphorylation of Smad1/5/8 by binding to the ATP pocket of ALK2, ALK3, and ALK6, thereby inhibiting their kinase activity.[1][7] This effectively blocks the entire downstream signaling cascade. In addition to the canonical Smad pathway, these inhibitors also block non-Smad pathways activated by BMPs, including the p38 MAPK, ERK1/2, and Akt pathways.[7][10]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates (Activates) Smad1/5/8 Smad1/5/8 Type I Receptor (ALK2/3/6)->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Complexes with Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Regulates Inhibitors Dorsomorphin LDN-193189 Inhibitors->Type I Receptor (ALK2/3/6) Inhibit

BMP Signaling Pathway Inhibition.

Quantitative Data Comparison

The primary advantage of LDN-193189 over Dorsomorphin lies in its significantly greater potency and selectivity. This is evident from the half-maximal inhibitory concentration (IC50) values determined in various kinase and cell-based assays.

Potency Against BMP Type I Receptors (ALKs)
Target KinaseDorsomorphin IC50LDN-193189 IC50Reference(s)
ALK1 (ACVRL1)~1 µM0.8 nM, 310 nM[12][13]
ALK2 (ACVR1)~0.2 µM0.8 nM, 5 nM[12][13][14]
ALK3 (BMPR1A)~0.5 µM5.3 nM, 30 nM[12][13][14]
ALK6 (BMPR1B)~5 µM16.7 nM[12][13]

Note: IC50 values can vary depending on the assay conditions (e.g., in vitro kinase assay vs. cell-based assay).

Specificity and Off-Target Effects

A critical consideration for any kinase inhibitor is its selectivity. While LDN-193189 is more specific than Dorsomorphin, neither is entirely exclusive to BMP receptors.

InhibitorKnown Off-TargetsKey ObservationsReference(s)
Dorsomorphin AMPK (Ki=109 nM), VEGF Receptor 2 (Flk1/KDR)Originally identified as an AMPK inhibitor.[1][4] Its anti-angiogenic effects are linked to VEGFR2 inhibition.[4][1][2][4]
LDN-193189 Weak inhibition of ALK4, ALK5, ALK7 (>500 nM). Can inhibit other kinases like RIPK2, FGF-R1, NUAK1 at higher concentrations.Exhibits over 200-fold selectivity for BMP versus TGF-β receptors (ALK4/5/7).[14][15] Considered to have fewer off-target effects than Dorsomorphin.[7][16][11][14][15]

Experimental Protocols

Accurate and reproducible experimental design is crucial when using these inhibitors. Below are methodologies for key assays used to characterize their effects.

In-Cell Western Assay for SMAD1/5/8 Phosphorylation

This assay provides a high-throughput method to quantify the inhibition of BMP-induced Smad phosphorylation directly in cells.[9][17]

Methodology:

  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a 96-well plate and allow them to adhere overnight.

  • Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Add Dorsomorphin or LDN-193189 at various concentrations to the wells and incubate for 30-60 minutes.

  • BMP Stimulation: Add a BMP ligand (e.g., 10 ng/mL BMP4) to the wells and incubate for 30-60 minutes at 37°C.[9]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based solution (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against phosphorylated Smad1/5/8. Subsequently, incubate with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., Tubulin) with a different colored dye is used for normalization.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The ratio of the phospho-Smad signal to the normalization protein signal is calculated to determine the level of inhibition. IC50 values are derived from the dose-response curve.

Experimental_Workflow A 1. Seed C2C12 Cells in 96-well plate B 2. Serum Starve (4-6 hours) A->B C 3. Pre-treat with Inhibitor (DM or LDN-193189) B->C D 4. Stimulate with BMP Ligand (e.g., BMP4) C->D E 5. Fix and Permeabilize Cells D->E F 6. Immunostain (p-Smad1/5/8 & Normalization Protein) E->F G 7. Infrared Imaging and Data Analysis F->G

In-Cell Western Assay Workflow.
Luciferase Reporter Assay for BMP Transcriptional Activity

This assay measures the transcriptional output of the BMP-Smad signaling pathway.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., C2C12) with a BMP-responsive element (BRE) driving a luciferase reporter gene and a control reporter (e.g., Renilla luciferase) for normalization.

  • Plating and Treatment: Plate the transfected cells in a 96-well plate. After allowing them to attach, treat with inhibitors followed by BMP ligand stimulation for 16-24 hours.[18]

  • Cell Lysis: Lyse the cells using a suitable buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay system.

  • Analysis: Normalize the BRE-driven firefly luciferase activity to the control Renilla luciferase activity. The fold change relative to the BMP-stimulated control reflects the inhibitory effect.

Conclusion

Both Dorsomorphin and LDN-193189 are potent inhibitors of the BMP signaling pathway that act on type I receptors. The choice between them depends on the specific requirements of the experiment.

  • Dorsomorphin can be a cost-effective option for initial studies or when its known off-targets (like AMPK) are not a concern or are part of the investigation.

  • LDN-193189 is the superior choice for experiments requiring high potency and greater specificity.[8] Its reduced off-target profile ensures that the observed effects are more likely attributable to the inhibition of the BMP pathway.[7][16] Researchers should, however, remain mindful of its potential to inhibit other kinases at higher concentrations and always include appropriate controls to validate their findings.[11]

References

A Comparative Guide to the Efficacy of Dorsomorphin and Other AMPK Modulators

Author: BenchChem Technical Support Team. Date: November 2025

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. As a key therapeutic target for metabolic diseases and cancer, various small molecules have been developed to modulate its activity. This guide provides a detailed comparison of Dorsomorphin (also known as Compound C), a widely used AMPK inhibitor, with other common AMPK modulators, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Overview of Dorsomorphin (Compound C)

Dorsomorphin is a cell-permeable pyrazolopyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMPK.[1][2][3][4] It exhibits a Ki value of 109 nM in cell-free assays.[1][2][3][5][6][7][8] While widely used to probe the function of AMPK, it is crucial to recognize its off-target effects. Dorsomorphin is not entirely specific for AMPK and has been shown to inhibit other kinases, most notably the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][5][6][8][9] This lack of specificity means that cellular effects observed following treatment with Dorsomorphin may not be solely attributable to AMPK inhibition.[1][10] Research has indicated that Dorsomorphin can induce apoptosis and autophagy through AMPK-independent mechanisms.[1][4]

Comparative Efficacy and Specificity

The efficacy of an inhibitor is determined by its potency (Ki or IC50 values) and its selectivity against other kinases. Below is a comparison of Dorsomorphin with other compounds that modulate the AMPK pathway, either through direct inhibition, inhibition of upstream activators, or through activation.

Data Presentation: Potency and Mechanism of AMPK Modulators

A summary of the quantitative data for Dorsomorphin and other key modulators is presented below.

Table 1: Potency and Selectivity of AMPK Inhibitors

InhibitorTypeMechanism of ActionK_i_ / IC_50_ for TargetKey Off-Target Effects
Dorsomorphin (Compound C) Direct AMPK InhibitorATP-competitive inhibitor of the AMPK catalytic subunit.[1][6]K_i_ = 109 nM (AMPK)[1][5]Inhibits BMP type I receptors (ALK2, ALK3, ALK6); can downregulate the Akt/mTOR pathway.[1]
STO-609 Indirect AMPK InhibitorInhibits Ca²⁺/Calmodulin-dependent protein kinase kinase (CaMKK), an upstream activator of AMPK.[7][11]K_i = 15 ng/mL (CaMKKβ) K_i_ = 80 ng/mL (CaMKKα)[11]Highly selective for CaM-KK; does not significantly affect downstream CaM kinases I and IV.[11]

Table 2: Comparison with Common AMPK Activators

ActivatorTypeMechanism of ActionEC_50_ / Effective ConcentrationNotes
A-769662 Direct ActivatorAllosteric activator; binds to the β1 subunit of the AMPK complex.[12]EC_50_ = 0.8 µM[13]Also inhibits the 26S proteasome by an AMPK-independent mechanism.[13]
Metformin Indirect ActivatorInhibits Complex I of the mitochondrial respiratory chain, increasing the cellular AMP:ATP ratio.[14][15]Effective in µM to mM range in vitro.Activation is dependent on the cellular energy state; uptake is dependent on the OCT1 transporter.[15]
Phenformin Indirect ActivatorInhibits Complex I of the mitochondrial respiratory chain, increasing the cellular AMP:ATP ratio.[15][16]More potent than Metformin.[15]More membrane-permeable and demonstrates greater AMPK activation than Metformin.[15]
AICAR Indirect ActivatorCell-permeable precursor to ZMP, an AMP analog that allosterically activates AMPK.[17]Effective in µM to mM range in vitro.Mimics the effect of AMP without altering the cellular energy charge.[17]

Mandatory Visualizations

Signaling Pathways and Compound Mechanisms

The following diagrams illustrate the AMPK signaling pathway and the classification of the discussed compounds.

AMPK_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects cluster_compounds Pharmacological Modulators AMP_ATP High AMP:ATP Ratio LKB1 LKB1 AMPK AMPK (α, β, γ subunits) LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates (Thr172) Ca High Cellular Ca²⁺ Ca->CaMKK2 Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activates Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) ACC->Anabolic Promotes Metformin Metformin/ Phenformin STO609 STO-609 STO609->CaMKK2 Inhibits Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits (ATP-competitive) A769662 A-769662 A769662->AMPK Activates (Allosteric)

Caption: AMPK signaling pathway and points of intervention for various modulators.

Compound_Classification Modulators AMPK Modulators Inhibitors Inhibitors Modulators->Inhibitors Activators Activators Modulators->Activators Direct_Inh Direct Inhibitors->Direct_Inh Indirect_Inh Indirect Inhibitors->Indirect_Inh Direct_Act Direct Activators->Direct_Act Indirect_Act Indirect Activators->Indirect_Act Dorsomorphin Dorsomorphin Direct_Inh->Dorsomorphin STO609 STO-609 Indirect_Inh->STO609 A769662 A-769662 Direct_Act->A769662 Metformin Metformin Phenformin Indirect_Act->Metformin AICAR AICAR Indirect_Act->AICAR

Caption: Classification of common AMPK modulators by mechanism of action.

Experimental Protocols

To assess the efficacy of Dorsomorphin and other inhibitors, standardized assays are essential. Below are detailed methodologies for key experiments.

In Vitro AMPK Kinase Assay

This protocol is used to measure the direct inhibitory effect of a compound on purified AMPK enzyme activity.

Objective: To determine the IC50 or Ki value of an inhibitor against AMPK.

Materials:

  • Purified active AMPK enzyme.

  • SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK.

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA).[18]

  • AMP (for allosteric activation).

  • Test inhibitor (e.g., Dorsomorphin) dissolved in DMSO.

  • Stopping solution (e.g., 1% Phosphoric Acid).[18]

  • Phosphocellulose paper or 96-well filter plates.[18]

  • Scintillation counter.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase buffer, 50 µM SAMS peptide, and 100 µM AMP.[18]

  • Add Inhibitor: Add the test inhibitor at various concentrations (e.g., serial dilutions from 1 nM to 100 µM). Include a DMSO-only vehicle control. Pre-incubate for 10-15 minutes at 30°C with the purified AMPK enzyme.

  • Initiate Reaction: Start the kinase reaction by adding 100 µM ATP, including a spike of [γ-³³P]ATP (e.g., 0.5 µCi per reaction).[18]

  • Incubation: Incubate the reaction at 30°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.[18]

  • Stop Reaction: Terminate the reaction by adding 1% phosphoric acid.[18]

  • Measure Phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate. Wash extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[18]

  • Quantify: Measure the incorporated radioactivity on the paper/filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Cellular AMPK Pathway Activity

This protocol assesses the effect of a compound on the AMPK signaling cascade within a cellular context by measuring the phosphorylation status of AMPK and its downstream targets.

Objective: To determine if a compound inhibits or activates the AMPK pathway in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2).

  • Test compound (Dorsomorphin, Metformin, etc.).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of the test compound for a specified duration (e.g., 1-24 hours). Include appropriate positive (e.g., AICAR) and negative (vehicle) controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total AMPKα, total ACC, and β-actin.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the change in activation status.

Caption: A typical experimental workflow for assessing AMPK pathway modulation in cells.

Conclusion

Dorsomorphin is a potent inhibitor of AMPK, making it a valuable tool for studying the kinase's role in cellular processes. However, its efficacy is compromised by a known lack of specificity, particularly its inhibitory action on BMP receptors.[1][19] Researchers must exercise caution when interpreting data derived from its use, as observed phenotypes may result from off-target effects.[10] For studies requiring high specificity, alternative approaches such as using indirect inhibitors like STO-609 to target upstream kinases or employing genetic knockout/knockdown models of AMPK should be considered. Comparing the effects of Dorsomorphin with those of highly specific activators like A-769662 can also help dissect AMPK-dependent versus independent effects. The provided protocols and data serve as a foundational guide for the rigorous and objective evaluation of Dorsomorphin and other AMPK modulators in a research setting.

References

Validating Dorsomorphin's Effect on SMAD1/5/8 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dorsomorphin and its alternatives in the context of inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway, with a specific focus on the phosphorylation of SMAD1/5/8. Detailed experimental protocols and supporting data are presented to aid in the validation of inhibitor efficacy.

The BMP/SMAD Signaling Pathway and Dorsomorphin's Mechanism of Action

The BMP signaling cascade is pivotal in numerous developmental and homeostatic processes. Its dysregulation is implicated in various diseases. The canonical pathway involves the phosphorylation of SMAD proteins 1, 5, and 8, which then translocate to the nucleus to regulate gene expression.

Dorsomorphin was the first small-molecule inhibitor of BMP signaling to be identified. It functions by selectively targeting the ATP-binding pocket of the BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of their downstream targets, SMAD1/5/8.

BMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor (BMPRII) Type II Receptor (BMPRII) BMP Ligand->Type II Receptor (BMPRII) Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor (BMPRII)->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits (ATP-competitive) p-SMAD1/5/8 p-SMAD1/5/8 SMAD4 SMAD4 SMAD Complex p-SMAD1/5/8 SMAD4 Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4->SMAD Complex

Figure 1: BMP/SMAD signaling pathway and the inhibitory action of Dorsomorphin.

Comparison of BMP Pathway Inhibitors

While Dorsomorphin is a widely used tool, several alternatives with improved potency and selectivity are available. A comparative overview is essential for selecting the appropriate inhibitor for a given experimental context.

InhibitorTypeTarget(s)Mechanism of ActionIC50 (SMAD1/5/8 Phosphorylation)Known Off-Targets
Dorsomorphin Small MoleculeALK2, ALK3, ALK6ATP-competitive kinase inhibitor of BMP type I receptors.~0.5 µMAMPK, VEGFR-2
LDN-193189 Small MoleculeALK2, ALK3ATP-competitive kinase inhibitor of BMP type I receptors. More potent and selective than Dorsomorphin.~5 nM (ALK2), ~30 nM (ALK3)[1][2]Minimal
DMH-1 Small MoleculeALK2, ALK3, ALK6ATP-competitive kinase inhibitor of BMP type I receptors. Highly selective for BMP pathway over other pathways.~100 nM (in cells)Minimal
Noggin Secreted ProteinBMP Ligands (BMP2, BMP4, BMP7)Natural antagonist that directly binds to BMP ligands, preventing receptor activation.~8 nM (for BMP-2 induced ALP activity)None (specific to BMP ligands)

Experimental Protocols for Validating Inhibitor Efficacy

Three common methods to validate the effect of Dorsomorphin on SMAD1/5/8 phosphorylation are Western Blotting, Luciferase Reporter Assays, and Immunofluorescence.

Western Blot for Phospho-SMAD1/5/8

This method directly measures the levels of phosphorylated SMAD1/5/8 in cell lysates, providing a quantitative assessment of inhibitor activity.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-incubate cells with Dorsomorphin (or alternative inhibitor) at various concentrations for 30-60 minutes.

  • BMP Stimulation: Add a BMP ligand (e.g., BMP2 or BMP4) to the media and incubate for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. A parallel blot should be run for total SMAD1 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize protein bands using a chemiluminescence detection system.[3]

  • Analysis: Quantify band intensities and normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control.

Western_Blot_Workflow A Cell Culture & Serum Starvation B Inhibitor Pre-treatment (e.g., Dorsomorphin) A->B C BMP Ligand Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & PVDF Transfer D->E F Blocking E->F G Primary Antibody (p-SMAD1/5/8) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescence Detection H->I J Data Analysis: Quantify Bands I->J

Figure 2: Western Blot experimental workflow for p-SMAD1/5/8 detection.

BMP-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD complex. A reporter construct containing BMP-responsive elements (BREs) from a target gene promoter (e.g., Id1) drives the expression of luciferase.

Experimental Protocol:

  • Cell Transfection: Co-transfect cells with a BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)[4]. Alternatively, use a stable cell line expressing the reporter.[5]

  • Plating and Treatment: Seed the transfected cells in a multi-well plate. After allowing them to attach, serum-starve overnight.

  • Inhibitor Pre-treatment: Pre-incubate cells with Dorsomorphin or other inhibitors for 30-60 minutes.

  • BMP Stimulation: Add a BMP ligand and incubate for 16-24 hours to allow for luciferase expression.[5]

  • Cell Lysis: Wash the cells and lyse them using the buffer provided in the luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the BRE-driven firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in inhibitor-treated cells indicates successful inhibition of the BMP-SMAD pathway.

Luciferase_Workflow A Transfect Cells with BRE-Luciferase Reporter B Seed Cells & Serum Starve A->B C Inhibitor Pre-treatment B->C D BMP Ligand Stimulation (16-24h) C->D E Cell Lysis D->E F Measure Luciferase Activity E->F G Data Analysis: Normalize Activity F->G

Figure 3: Workflow for a BMP-responsive luciferase reporter assay.

Immunofluorescence for SMAD1/5/8 Nuclear Translocation

This technique visualizes the subcellular localization of SMAD1/5/8. Upon phosphorylation, the SMAD complex translocates from the cytoplasm to the nucleus. Inhibition by Dorsomorphin will prevent this translocation.

Experimental Protocol:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Serum-starve the cells, pre-treat with Dorsomorphin, and stimulate with a BMP ligand as described for the Western Blot protocol.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.[6]

  • Permeabilization: Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking: Block with a solution containing BSA and/or normal serum for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against SMAD1/5/8 or phospho-SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.[6]

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Observe the localization of the SMAD1/5/8 signal. In BMP-stimulated cells, the signal will be predominantly nuclear. In cells co-treated with Dorsomorphin, the signal should remain cytoplasmic.

IF_Workflow A Culture Cells on Coverslips B Treat with Inhibitor & BMP Ligand A->B C Fix & Permeabilize Cells B->C D Blocking C->D E Primary Antibody (SMAD1/5/8) D->E F Fluorescent Secondary Antibody E->F G DAPI Counterstain & Mount F->G H Fluorescence Microscopy G->H I Analyze Subcellular Localization H->I

Figure 4: Immunofluorescence workflow for SMAD1/5/8 nuclear translocation.

Logical Framework for Validation

Validation_Logic cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_results Expected Results cluster_conclusion Conclusion A Dorsomorphin inhibits SMAD1/5/8 phosphorylation B Western Blot: Measure p-SMAD1/5/8 levels A->B C Luciferase Assay: Measure downstream transcriptional activity A->C D Immunofluorescence: Visualize SMAD1/5/8 nuclear translocation A->D E Decreased p-SMAD1/5/8 B->E F Reduced Luciferase Signal C->F G Cytoplasmic retention of SMAD1/5/8 D->G H Dorsomorphin effect is validated E->H F->H G->H

Figure 5: Logical workflow for validating the inhibitory effect of Dorsomorphin.

References

A Head-to-Head Comparison: Dorsomorphin and Its Analogs in BMP and VEGF Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of Dorsomorphin and its key analogs, offering a detailed analysis of their performance, selectivity, and supporting experimental data to inform your research.

Dorsomorphin was the first identified small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] However, its utility is hampered by significant off-target effects, most notably the inhibition of Vascular Endothelial Growth Factor (VEGF) receptor type 2 (VEGFR2), also known as KDR/Flk-1, and AMP-activated protein kinase (AMPK).[1] This has led to the development of several analogs with improved selectivity, allowing for more precise dissection of BMP and VEGF signaling pathways. This guide will compare Dorsomorphin with three of its most widely used analogs: DMH1, LDN-193189, and ML347.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activity of Dorsomorphin and its analogs against key kinases in the BMP and VEGF signaling pathways. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundALK1 (IC50, nM)ALK2 (IC50, nM)ALK3 (IC50, nM)ALK6 (IC50, nM)VEGFR2 (KDR) (IC50, nM)
Dorsomorphin -~200~10005000-10000-
DMH1 27107.9<547.6No significant inhibition
LDN-193189 0.80.85.316.7-
ML347 463210,800983019,700

Table 1: In vitro kinase assay IC50 values for Dorsomorphin and its analogs against BMP type I receptors (ALK1, ALK2, ALK3, ALK6) and VEGFR2. Note: A lower IC50 value indicates greater potency. Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10][11][12][13]

CompoundCellular Assay (BMP signaling) (IC50, nM)
Dorsomorphin ~200-500 (BRE-Luciferase)
DMH1 <500 (ALK2), <100 (ALK3)
LDN-193189 5 (ALK2), 30 (ALK3)
ML347 152 (BMP4-induced)

Table 2: Cellular assay IC50 values for Dorsomorphin and its analogs, providing a measure of their potency in a cellular context.[7][8][9][10][11][13]

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the BMP and VEGF signaling pathways and the points of inhibition for Dorsomorphin and its analogs.

Canonical BMP Signaling Pathway

BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII 1. Ligand Binding BMPRI BMPR-I (ALK2/3/6) BMPRII->BMPRI 2. Transphosphorylation SMAD158 SMAD1/5/8 BMPRI->SMAD158 3. Phosphorylation pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Expression Complex->DNA 4. Transcription Regulation Dorso Dorsomorphin Dorso->BMPRI Inhibition DMH1 DMH1 DMH1->BMPRI Inhibition LDN LDN-193189 LDN->BMPRI Inhibition ML347 ML347 ML347->BMPRI Inhibition

Canonical BMP signaling pathway and points of inhibition.

VEGF Signaling Pathway

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 1. Ligand Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation 2. Downstream Signaling Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation 2. Downstream Signaling Dorso_VEGF Dorsomorphin Dorso_VEGF->VEGFR2 Inhibition

VEGF signaling pathway and the inhibitory effect of Dorsomorphin.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Dorsomorphin and its analogs are provided below.

In Vitro Kinase Assay

This protocol is used to determine the IC50 values of the inhibitors against purified kinases.

Materials:

  • Purified recombinant kinase (e.g., ALK2, ALK3, VEGFR2)

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific substrate like a GST-SMAD fusion protein)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)

  • Dorsomorphin or its analogs at various concentrations

  • 96-well plates

  • Phosphocellulose paper or other method for capturing phosphorylated substrate

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for SMAD Phosphorylation

This protocol is used to assess the inhibitory effect of the compounds on BMP-induced SMAD phosphorylation in a cellular context.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12, HEK293)

  • Cell culture medium and supplements

  • BMP ligand (e.g., BMP4)

  • Dorsomorphin or its analogs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulate the cells with a BMP ligand for a specified time (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-SMAD signal to the total SMAD and loading control signals.

Zebrafish Embryo Angiogenesis Assay

This in vivo assay is used to evaluate the effect of the inhibitors on blood vessel development.

Materials:

  • Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish embryos

  • Embryo medium (E3)

  • Dorsomorphin or its analogs

  • Microscope with fluorescence capabilities

  • Microinjection setup (optional, for delivering compounds)

Procedure:

  • Collect zebrafish embryos after fertilization.

  • At a specific developmental stage (e.g., 24 hours post-fertilization), place the embryos in a multi-well plate.

  • Add the inhibitor at various concentrations to the embryo medium. A DMSO control should be included.

  • Incubate the embryos at 28.5°C for a specified period (e.g., 24-48 hours).

  • Observe the development of the intersegmental vessels (ISVs) under a microscope. In transgenic lines, the blood vessels will be fluorescent.

  • Capture images of the embryos and quantify the extent of ISV formation (e.g., number of complete ISVs, length of vessels).

  • Assess for any signs of toxicity or developmental defects.

Summary and Recommendations

The choice between Dorsomorphin and its analogs depends on the specific research question.

  • Dorsomorphin: Due to its significant off-target effects on VEGFR2 and AMPK, Dorsomorphin is now less favored for studies requiring specific inhibition of the BMP pathway. However, it can be a useful tool for initial screens or when dual inhibition of BMP and VEGF signaling is desired.

  • DMH1: This analog is a highly selective inhibitor of BMP signaling, with minimal activity against VEGFR2.[2][3][4][5][6] It is an excellent choice for studies aiming to specifically dissect the role of the canonical BMP-SMAD pathway.

  • LDN-193189: LDN-193189 is a potent inhibitor of the BMP type I receptors ALK2 and ALK3.[7][8][9][10][11] It exhibits greater potency than Dorsomorphin but may still have some off-target effects at higher concentrations.

  • ML347: ML347 is a highly selective inhibitor of ALK2 over ALK3, making it a valuable tool for studies investigating the specific roles of these two closely related receptors.[3][4][5][7][12]

For researchers investigating the specific functions of BMP signaling, DMH1 is often the recommended starting point due to its high selectivity. For studies requiring potent inhibition of both ALK2 and ALK3, LDN-193189 is a suitable option. When the differential roles of ALK2 and ALK3 are of interest, ML347 provides a unique tool for their discrimination. Careful consideration of the selectivity profiles and experimental context is crucial for the accurate interpretation of results.

References

Dorsomorphin's Off-Target Activities: A Comparative Guide to Its Cross-Reactivity with Other Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. Dorsomorphin, a widely utilized inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, has proven to be a valuable research tool. However, its utility is nuanced by significant cross-reactivity with other critical signaling cascades. This guide provides a comprehensive comparison of Dorsomorphin's activity profile with more selective alternatives, supported by experimental data and detailed protocols to aid in the rigorous design and interpretation of future studies.

Dorsomorphin, also known as Compound C, was initially identified as a potent inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Subsequent research revealed its inhibitory effects on the BMP type I receptors ALK2, ALK3, and ALK6, establishing it as a tool for studying BMP signaling[1][3]. However, its promiscuity extends further, notably to the Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2, also known as KDR/Flk-1), a key mediator of angiogenesis[4][5]. These off-target effects can confound experimental results and underscore the need for careful consideration and the use of more selective inhibitors when dissecting specific signaling pathways.

Comparative Inhibitor Activity

To facilitate a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of Dorsomorphin and two more selective BMP pathway inhibitors, DMH1 and LDN-193189, against a panel of key kinases. Lower IC50 values indicate higher potency.

Target KinaseDorsomorphin IC50 (nM)DMH1 IC50 (nM)LDN-193189 IC50 (nM)Primary Signaling Pathway
ALK2 119.3[4]107.9[4][6]0.8[7][8]BMP
ALK3 --5.3[7][8]BMP
ALK6 --16.7[7][8]BMP
AMPK 109[1]>30,000[4]>1,000Cellular Energy Sensing
VEGFR2 (KDR) 25.1[4]>30,000[4]214.7[4]Angiogenesis
ALK5 >10,000[4]>30,000[4]-TGF-β
PDGFRβ >10,000[4]>30,000[4]-Cell Growth/Proliferation

Data compiled from multiple sources. A hyphen (-) indicates that data was not available in the reviewed literature.

As the data illustrates, Dorsomorphin exhibits potent inhibition of both its intended target in BMP signaling (ALK2) and significant off-target kinases (AMPK, VEGFR2). In contrast, DMH1 demonstrates high selectivity for ALK2 with negligible activity against AMPK and VEGFR2[4][9][10]. LDN-193189 shows exceptional potency for BMP type I receptors (ALK2, ALK3, ALK6) and greater selectivity than Dorsomorphin, although it retains some inhibitory activity against VEGFR2[7][8]. A broader kinase screen revealed that at a concentration of 1 µM, LDN-193189 inhibits a number of other kinases, highlighting the importance of using inhibitors at the lowest effective concentration[11].

Signaling Pathway Interactions

The following diagrams illustrate the primary signaling pathways affected by Dorsomorphin and the more selective nature of its analogs.

cluster_BMP BMP Signaling cluster_VEGF VEGF Signaling cluster_AMPK AMPK Signaling BMP BMP Ligand BMPRII BMPRII BMP->BMPRII binds ALK236 ALK2/3/6 BMPRII->ALK236 activates SMAD158 p-SMAD1/5/8 ALK236->SMAD158 phosphorylates Gene Gene Expression SMAD158->Gene VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds Angio Angiogenesis VEGFR2->Angio promotes AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK activates Meta Metabolic Regulation AMPK->Meta Dorsomorphin Dorsomorphin Dorsomorphin->ALK236 Dorsomorphin->VEGFR2 Dorsomorphin->AMPK

Dorsomorphin's broad inhibitory effects on multiple signaling pathways.

cluster_BMP BMP Signaling cluster_VEGF VEGF Signaling cluster_AMPK AMPK Signaling BMP BMP Ligand BMPRII BMPRII BMP->BMPRII binds ALK236 ALK2/3/6 BMPRII->ALK236 activates SMAD158 p-SMAD1/5/8 ALK236->SMAD158 phosphorylates Gene Gene Expression SMAD158->Gene VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds Angio Angiogenesis VEGFR2->Angio promotes AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK activates Meta Metabolic Regulation AMPK->Meta DMH1 DMH1 DMH1->ALK236

DMH1 exhibits high selectivity for the BMP signaling pathway.

Experimental Protocols

To ensure robust and reproducible results when assessing inhibitor specificity, detailed and consistent experimental protocols are essential. Below are representative protocols for key assays used to characterize the cross-reactivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase.

G start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor prep_reaction Prepare reaction mix: - Kinase - Substrate - Buffer - MgCl2 start->prep_reaction add_inhibitor Add inhibitor dilutions to reaction mix prep_inhibitor->add_inhibitor prep_reaction->add_inhibitor pre_incubate Pre-incubate at room temperature (10 min) add_inhibitor->pre_incubate initiate_reaction Initiate reaction with [γ-33P]ATP pre_incubate->initiate_reaction incubate Incubate at 30°C (30 min) initiate_reaction->incubate stop_reaction Stop reaction with phosphoric acid incubate->stop_reaction transfer Transfer to filter plate stop_reaction->transfer wash Wash plate to remove unincorporated ATP transfer->wash scintillation Add scintillation fluid and measure radioactivity wash->scintillation analyze Analyze data to determine IC50 scintillation->analyze end End analyze->end

Workflow for a radiometric in vitro kinase inhibition assay.

Protocol Details:

  • Inhibitor Preparation: Prepare a series of inhibitor concentrations by serial dilution in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate (e.g., a peptide or protein), kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl2, and 0.8 mM DTT), and the serially diluted inhibitor or DMSO control[12].

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-33P]ATP (final concentration typically 10-100 µM)[4][6][12].

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by adding 1% phosphoric acid[12].

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-Smad1/5/8 Inhibition

This protocol assesses the ability of an inhibitor to block BMP signaling within a cellular context by measuring the phosphorylation of downstream Smad proteins.

G start Start seed_cells Seed cells (e.g., C2C12) in culture plates start->seed_cells grow_cells Grow to 70-80% confluency seed_cells->grow_cells serum_starve Serum-starve cells (optional, 4-16h) grow_cells->serum_starve pre_treat Pre-treat with inhibitor or DMSO (1h) serum_starve->pre_treat stimulate Stimulate with BMP ligand (e.g., BMP4, 30-60 min) pre_treat->stimulate lyse_cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors stimulate->lyse_cells quantify_protein Determine protein concentration (e.g., BCA assay) lyse_cells->quantify_protein prepare_lysate Prepare lysates with Laemmli buffer and heat quantify_protein->prepare_lysate sds_page Separate proteins by SDS-PAGE prepare_lysate->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with 5% BSA or milk in TBST (1h) transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-Smad1/5/8) overnight at 4°C block->primary_ab wash_primary Wash membrane with TBST primary_ab->wash_primary secondary_ab Incubate with HRP-conjugated secondary antibody (1h) wash_primary->secondary_ab wash_secondary Wash membrane with TBST secondary_ab->wash_secondary detect Detect with ECL substrate and image the blot wash_secondary->detect analyze Quantify band intensity (normalize to total Smad or loading control) detect->analyze end End analyze->end

Workflow for Western blot analysis of signaling pathway inhibition.

Protocol Details:

  • Cell Culture: Plate a BMP-responsive cell line (e.g., C2C12 myoblasts) and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature[11].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. To ensure accurate comparison, normalize the phospho-Smad signal to the total Smad1/5/8 signal from a stripped and re-probed blot, or to a housekeeping protein like GAPDH or β-actin.

Conclusion

References

A Researcher's Guide to Control Experiments Using Dorsomorphin Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Dorsomorphin Dihydrochloride with Alternative Inhibitors for Robust Research Outcomes

For researchers in cellular biology, developmental biology, and drug discovery, the small molecule inhibitor this compound is a valuable tool for dissecting the roles of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. However, the reliability of experimental findings hinges on the implementation of rigorous controls. This guide provides a comparative analysis of this compound with its alternatives, offering detailed experimental protocols and control strategies to ensure the validity and reproducibility of your research.

Unveiling the Dual Role of Dorsomorphin

Dorsomorphin, also known as Compound C, is a potent, ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis.[1][2][3] It also selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the canonical SMAD1/5/8 signaling pathway.[4][5] This dual activity makes Dorsomorphin a versatile tool but also necessitates careful experimental design to attribute observed effects to the correct pathway.

The Importance of Controls: Navigating On-Target and Off-Target Effects

A significant off-target effect of Dorsomorphin is its inhibition of the VEGF type-2 receptor (Flk1/KDR), which can impact angiogenesis.[6][7][8][9][10] Therefore, it is crucial to incorporate controls that can distinguish between effects mediated by AMPK, BMP, or VEGF receptor inhibition.

Positive Controls:

  • For AMPK activation: Metformin or AICAR can be used to activate AMPK, and the inhibitory effect of Dorsomorphin on this activation can be confirmed.

  • For BMP signaling: Recombinant BMP2, BMP4, or GDF5 can be used to stimulate the BMP pathway.[11]

Negative Controls:

  • Inactive Analogs: While a specific, commercially available inactive analog of Dorsomorphin is not consistently cited, researchers can inquire with suppliers about the availability of such a compound. An ideal negative control would be a structurally similar molecule that does not inhibit AMPK or BMP receptors.

  • Vehicle Control: The solvent used to dissolve Dorsomorphin (typically DMSO) should be used as a vehicle control in all experiments.

  • Genetic Controls: Using cell lines with genetic knockout or knockdown of AMPK, ALK2, ALK3, or ALK6 can provide definitive evidence for the involvement of these targets.

Controlling for Off-Target Effects:

  • To control for the off-target inhibition of VEGFR, a selective VEGFR inhibitor, such as DMH1, can be used in parallel experiments.[6][8][9] Comparing the effects of Dorsomorphin and a specific VEGFR inhibitor can help to dissect the contribution of each pathway.

Comparative Analysis of Inhibitors

Dorsomorphin is often compared with other small molecule inhibitors that target the BMP and TGF-β signaling pathways. LDN-193189 is a more potent and selective inhibitor of BMP type I receptors (ALK2 and ALK3) compared to Dorsomorphin. SB431542 is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.

InhibitorPrimary Target(s)Ki/IC50 ValuesKey Features
This compound AMPK, ALK2, ALK3, ALK6AMPK: Ki = 109 nM; ALK2: IC50 ≈ 108 nMDual inhibitor of AMPK and BMP pathways. Known off-target effects on VEGFR.
LDN-193189 ALK2, ALK3ALK2: IC50 = 5 nM; ALK3: IC50 = 30 nMMore potent and selective BMP inhibitor than Dorsomorphin.
SB431542 ALK4, ALK5, ALK7ALK5: IC50 = 94 nMSelective inhibitor of the TGF-β pathway. Often used in combination with Dorsomorphin to study dual pathway inhibition.[11]

Experimental Protocols

To ensure the reproducibility of your findings, detailed experimental protocols are essential. Below are outlines for key assays used to study the effects of Dorsomorphin.

Western Blotting for Phosphorylated SMAD1/5/8

This protocol is used to assess the inhibition of the canonical BMP signaling pathway.

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and allow them to adhere. Serum-starve the cells before treatment. Pre-treat with Dorsomorphin (e.g., 5 µM) for 30 minutes, followed by stimulation with a BMP ligand (e.g., 5 nM BMP2) for various time points (e.g., 15, 30, 60 minutes).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) to ensure equal protein loading.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a common method to measure osteoblast differentiation, a process often regulated by BMP signaling.

  • Cell Culture and Induction: Culture cells in 24-well plates and induce osteogenic differentiation.[12]

  • Cell Lysis: Prepare cell extracts using a suitable lysis reagent.[12]

  • ALP Assay: Incubate cell extracts with a p-nitrophenyl phosphate (p-NPP) substrate. The reaction is stopped with NaOH, and the absorbance is measured at 405 nm.[12][13]

  • Normalization: Normalize the ALP activity to the total protein content of the cell extracts.[12]

BMP-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the BMP signaling pathway.

  • Cell Transfection: Stably or transiently transfect cells with a BMP-responsive element (BRE)-driven luciferase reporter construct.[14][15] A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency.[15]

  • Cell Treatment: Seed the transfected cells, serum-starve them, and then pre-incubate with Dorsomorphin before stimulating with a BMP ligand.[14]

  • Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and appropriate assay kits.[14][15][16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity or total protein content.[14][15]

Visualizing Signaling Pathways and Workflows

Understanding the complex interactions within signaling pathways is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate the AMPK and BMP signaling pathways and a general experimental workflow for studying kinase inhibitors.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_AMPK AMPK Complex cluster_downstream_activation Downstream Activation (ATP Production) cluster_downstream_inhibition Downstream Inhibition (ATP Consumption) LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKK2 CaMKKβ CaMKK2->AMPK TAK1 TAK1 TAK1->AMPK Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation ProteinSynthesis Protein Synthesis (mTORC1) AMPK->ProteinSynthesis FattyAcidSynthesis Fatty Acid Synthesis AMPK->FattyAcidSynthesis GlycogenSynthesis Glycogen Synthesis AMPK->GlycogenSynthesis Dorsomorphin Dorsomorphin Dorsomorphin->AMPK

AMPK Signaling Pathway and the inhibitory action of Dorsomorphin.

BMP_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_smads Intracellular Signaling cluster_nucleus Nucleus BMPs BMPs (BMP2, BMP4, etc.) BMPRII BMPRII (Type II) BMPs->BMPRII ALK2_3_6 ALK2/3/6 (Type I) BMPRII->ALK2_3_6 Phosphorylates pSMAD p-SMAD1/5/8 ALK2_3_6->pSMAD Phosphorylates Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex GeneExpression Target Gene Expression Complex->GeneExpression Translocates to nucleus Dorsomorphin Dorsomorphin Dorsomorphin->ALK2_3_6 LDN193189 LDN-193189 LDN193189->ALK2_3_6 SB431542 SB431542 (Inhibits ALK4/5/7)

BMP Signaling Pathway and points of inhibition.

Kinase_Inhibitor_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation SelectInhibitor Select Inhibitor (Dorsomorphin, LDN-193189, etc.) DesignControls Design Controls (Positive, Negative, Off-target) SelectInhibitor->DesignControls CellCulture Cell Culture & Treatment DesignControls->CellCulture BiochemicalAssay Biochemical Assays (Western Blot, ALP Assay) CellCulture->BiochemicalAssay FunctionalAssay Functional Assays (Luciferase Reporter) CellCulture->FunctionalAssay DataQuantification Data Quantification BiochemicalAssay->DataQuantification FunctionalAssay->DataQuantification StatisticalAnalysis Statistical Analysis DataQuantification->StatisticalAnalysis Conclusion Draw Conclusions StatisticalAnalysis->Conclusion

General experimental workflow for studying kinase inhibitors.

By employing the appropriate controls and understanding the comparative performance of Dorsomorphin and its alternatives, researchers can generate more reliable and impactful data, ultimately advancing our understanding of fundamental biological processes and contributing to the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Dorsomorphin Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Dorsomorphin dihydrochloride, a widely used small molecule inhibitor in biomedical research.

This compound, also known as Compound C, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with local, state, and federal regulations.

Hazard and Safety Information

Before handling this compound, it is essential to be familiar with its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationGHS CodePrecautionary Statement
Acute toxicity, oralH302P264: Wash hands thoroughly after handling.[1]
Skin corrosion/irritationH315P280: Wear protective gloves/protective clothing.[1]
Serious eye damage/irritationH319P280: Wear eye protection/face protection.[1]
Specific target organ toxicityH335P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste and to follow all applicable institutional and governmental regulations.[1]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifically noting "this compound."

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated, sealed, and compatible liquid waste container.

    • Do not mix this waste with other incompatible waste streams, such as organic solvents, unless specifically permitted by your institution's environmental health and safety (EHS) office.

    • Never dispose of this compound solutions down the drain.[4][5]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[6]

  • Ensure containers are kept closed except when adding waste.[4]

  • Store in a well-ventilated place.[1]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary. Deface or remove the original label before disposal.

5. Accidental Spills:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb the solution with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1]

  • Place the absorbent material into a sealed container for disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • All materials used for cleanup should be disposed of as hazardous waste.

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the collected waste.

  • Do not attempt to incinerate or treat the chemical waste yourself.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused/Expired Solid D Solid Chemical Waste Container A->D B Contaminated Labware (Gloves, Tips) B->D C Aqueous Solution E Liquid Chemical Waste Container C->E F Label Waste Container (Name, Hazards, Date) D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, researchers can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dorsomorphin Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Dorsomorphin dihydrochloride are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize exposure risks and ensure compliant disposal of this potent small molecule inhibitor.

Hazard Identification and Risk Assessment

This compound, also known as Compound C, is a potent and selective ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2] While some safety data sheets (SDS) state that it does not meet the criteria for classification as a hazardous substance, others indicate potential health effects.[3][4] A thorough risk assessment is mandatory before handling.

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.[3][4]

  • Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[3][4]

  • Eye Contact: Causes serious eye irritation.[4]

  • Ingestion: Harmful if swallowed.[4]

  • Chronic Exposure: The chemical, physical, and toxicological properties have not been thoroughly investigated.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[4]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[4]
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[4]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure during the handling of this compound.

PPE CategorySpecificationRationale
Engineering Controls Chemical Fume HoodPrimary containment to prevent inhalation of dust or aerosols.
Safety Shower & Eyewash StationMust be readily accessible for immediate decontamination.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspected before use. Remove and dispose of properly if contaminated. Wash hands thoroughly after handling.[5]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.[5]
Body Protection Laboratory coatPrevents contamination of personal clothing.[5]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if a risk assessment indicates potential for inhalation, especially when handling powders outside of a fume hood.[5]

Step-by-Step Handling and Experimental Workflow

This protocol outlines the essential steps for safely preparing a stock solution of this compound.

1. Preparation and Area Setup:

  • Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Ensure the work surface is clean and uncluttered.

  • Assemble all necessary equipment (vials, pipettes, solvent, vortexer, etc.) before retrieving the compound.

  • Verify that a safety shower and eyewash station are accessible.[4]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, followed by safety glasses or goggles.

  • Don chemical-resistant gloves. Ensure gloves are inspected for any tears or defects.

3. Handling the Solid Compound:

  • Perform all manipulations of the solid compound within a chemical fume hood to prevent the formation and inhalation of dust and aerosols.[4]

  • Carefully weigh the required amount of this compound powder. Use a microbalance within the fume hood if possible.

4. Solution Preparation:

  • This compound is soluble in DMSO (approx. 20 mM) and water (approx. 100 mM).[3]

  • Add the appropriate solvent to the vial containing the powder.

  • Securely cap the vial and mix thoroughly until the solid is completely dissolved.

  • For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1][2] Aliquot to avoid multiple freeze-thaw cycles.[2]

5. Post-Handling and Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol).

  • Dispose of all contaminated consumables as outlined in the disposal plan.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All disposables that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

Disposal Procedure:

  • Collect all waste in appropriately labeled, sealed containers.

  • Store the waste containers in a designated, secure secondary containment area while awaiting pickup.

  • Arrange for collection by a licensed professional waste disposal company.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

Dorsomorphin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Solution Preparation cluster_cleanup 3. Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE: Lab Coat, Goggles, Gloves gather_materials->don_ppe weigh_powder Weigh Powder in Fume Hood don_ppe->weigh_powder add_solvent Reconstitute with Solvent (e.g., DMSO) weigh_powder->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot for Storage (-20°C / -80°C) dissolve->aliquot decontaminate Decontaminate Work Surfaces aliquot->decontaminate segregate_waste Segregate Solid & Liquid Hazardous Waste decontaminate->segregate_waste dispose Dispose via Licensed Waste Contractor segregate_waste->dispose

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.